Propargyl beta-D-glucopyranoside
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-SYHAXYEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616949 | |
| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-03-2, 34384-79-7 | |
| Record name | 2-Propyn-1-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Propargyl beta-D-glucopyranoside.
Synthesis and Characterization of Propargyl -D-Glucopyranoside
Technical Guide for Research & Development
Executive Summary
Propargyl
This guide provides a robust, field-validated protocol for its synthesis, emphasizing the boron trifluoride etherate (
Retrosynthetic Analysis & Strategy
To ensure stereochemical integrity (
-
Target: Propargyl
-D-glucopyranoside (Free sugar).[1][2] -
Precursor: Propargyl 2,3,4,6-tetra-O-acetyl-
-D-glucopyranoside.[1][2] -
Starting Material: 1,2,3,4,6-Penta-O-acetyl-
-D-glucopyranose.[1][2]
Mechanism: The C2-acyl group of the pentaacetate donor assists in displacing the leaving group at C1, forming an acyloxonium ion intermediate. This intermediate blocks the
[1][2]
Experimental Protocol
Note: All reactions involving
Phase 1: Glycosylation (Synthesis of the Acetate Intermediate)
Reagents:
Procedure:
-
Dissolution: Dissolve
-D-glucose pentaacetate (e.g., 5.0 g, 12.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen. -
Addition: Add propargyl alcohol (1.1 mL, 19.2 mmol).
-
Activation: Cool the mixture to 0°C. Add
(approx. 5-8 mL) dropwise via syringe. The solution may darken slightly. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The product (
) will appear as the starting material ( ) is consumed. -
Quenching: Pour the reaction mixture into ice-cold saturated
solution. Stir vigorously until gas evolution ceases. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from hot ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Checkpoint: The intermediate, Propargyl 2,3,4,6-tetra-O-acetyl-
Phase 2: Deprotection (Zemplén Deacetylation)
Reagents:
-
Sodium methoxide (NaOMe) in MeOH (0.5 M or freshly prepared)
-
Amberlite IR-120 (
form) ion-exchange resin[1][2]
Procedure:
-
Dissolution: Dissolve the purified acetate intermediate (from Phase 1) in anhydrous methanol (10 mL/g).
-
Catalysis: Add catalytic NaOMe (0.1 eq, pH should reach 9-10).
-
Reaction: Stir at RT for 1–4 hours. Monitor by TLC (DCM:MeOH 9:1 or 4:1). The acetylated spot will disappear, and a baseline spot (the free sugar) will appear.
-
Neutralization: Add pre-washed Amberlite IR-120 (
) resin until the pH is neutral (pH 7).[1][2] Crucial: Do not overshoot to acidic pH, or you risk hydrolyzing the glycosidic bond. -
Isolation: Filter off the resin and wash with MeOH.[2] Concentrate the filtrate in vacuo.
-
Drying: The product is often a hygroscopic solid or syrup.[2] Lyophilization from water is recommended to obtain a handleable white powder.
Characterization & Validation
Trustworthiness in carbohydrate chemistry relies on NMR coupling constants to prove anomeric configuration.
Data Summary Table
| Property | Value / Observation | Notes |
| Appearance | White hygroscopic solid or colorless syrup | Lyophilization yields a fluffy solid.[1][2] |
| Molecular Formula | MW: 218.20 g/mol | |
| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Hexane. |
| Negative value (typically -10° to -30°) | ||
| HRMS (ESI) | Confirm mass adduct.[1][2] |
NMR Interpretation (Critical Parameters)
Solvent:
-
Anomeric Proton (
): -
Propargyl Group:
Applications: "Click" Chemistry
Propargyl glucoside is a modular building block.[1] The primary application is conjugating glucose to non-carbohydrate moieties to study glucose uptake (e.g., GLUT transporters) or to solubilize hydrophobic drugs.
Standard CuAAC Protocol:
-
Mix: Propargyl glucoside (1 eq) + Azide-R (1 eq) in
-BuOH/ (1:1). -
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[1][2]
Troubleshooting & Optimization (Expert Insights)
-
Problem: Low yield in glycosylation step.
-
Cause:
is moisture sensitive.[1] Old reagent degrades. -
Fix: Use freshly distilled
or a new bottle. Ensure molecular sieves (4Å) are added to the reaction if the DCM is not strictly anhydrous.
-
-
Problem: Anomerization (
-product formation). -
Problem: Syrup won't solidify.
-
Fix: The free sugar is notoriously hygroscopic. Dry strictly under high vacuum (
mbar) for 24 hours. Store in a desiccator at -20°C.
-
References
-
Synthesis via
: Kumpinš, V., et al. "Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside."[1][2] Carbohydrate Chemistry: Proven Synthetic Methods, CRC Press, 2020. -
General Glycosylation Reviews: Das, R., et al. "A convenient stereoselective synthesis of beta-D-glucopyranosides." Journal of Chemical Sciences, 2005.
-
NMR Data Verification: Roslund, M.U., et al. "Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranose." Carbohydrate Research, 2008.
- Click Chemistry Applications: Dedola, S., et al. "Click chemistry in glycoscience: an overview.
The Cornerstone of Bioconjugation: A Technical Guide to Propargyl β-D-glucopyranoside
This guide provides an in-depth technical exploration of Propargyl β-D-glucopyranoside, a molecule of pivotal importance in modern chemical biology, drug development, and materials science. We will delve into its core structure, synthesis, and characterization, with a strong emphasis on the practical application of this versatile building block. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of Propargyl β-D-glucopyranoside in their work.
The Molecular Architecture: Understanding the Foundation
Propargyl β-D-glucopyranoside is a synthetic monosaccharide derivative that strategically combines the biocompatibility of glucose with the versatile reactivity of an alkyne. Its structure consists of a D-glucopyranose ring linked at the anomeric carbon (C1) to a propargyl group via a β-glycosidic bond.
The IUPAC name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)oxane-3,4,5-triol[1]. The key to its utility lies in the terminal alkyne functionality of the propargyl group, which serves as a highly efficient handle for "click chemistry," particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3].
The β-configuration of the glycosidic bond is crucial as it influences the three-dimensional shape of the molecule and its interactions with biological systems. The glucose moiety provides hydrophilicity and can be recognized by various biological entities, making it an excellent scaffold for the development of targeted therapies and probes.
Below is a diagram illustrating the fundamental structure of Propargyl β-D-glucopyranoside.
Caption: Chemical structure of Propargyl β-D-glucopyranoside.
Synthesis and Purification: A Two-Step Approach
The synthesis of Propargyl β-D-glucopyranoside is typically achieved through a reliable two-step process: the initial synthesis of a protected intermediate, Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside, followed by a deacetylation step.
Step 1: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside
This initial step involves the reaction of a fully acetylated glucose derivative with propargyl alcohol. The use of acetyl protecting groups serves a dual purpose: it enhances the solubility of the sugar in organic solvents and prevents unwanted side reactions at the hydroxyl groups.
Rationale for Experimental Choices:
-
Starting Material: 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose is a commercially available and stable starting material.
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst for glycosylation reactions, promoting the substitution of the anomeric acetate with propargyl alcohol[4].
-
Solvent: Dichloromethane (DCM) is a common solvent for this type of reaction due to its inertness and ability to dissolve both the protected sugar and the catalyst.
-
Monitoring: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot[4].
Experimental Protocol:
-
Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) and propargyl alcohol (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside as a white solid.
Step 2: Zemplén Deacetylation to Yield Propargyl β-D-glucopyranoside
The final step involves the removal of the acetyl protecting groups to yield the free hydroxyl groups of the target molecule. The Zemplén deacetylation is a classic and highly efficient method for this purpose, utilizing a catalytic amount of sodium methoxide in methanol[2].
Rationale for Experimental Choices:
-
Reagent: A catalytic amount of sodium methoxide (NaOMe) in methanol is sufficient to drive the transesterification reaction to completion, producing methyl acetate as a byproduct[2][5].
-
Solvent: Methanol is the solvent of choice as it is the alcohol corresponding to the methoxide base.
-
Neutralization: An acidic ion-exchange resin is used to neutralize the reaction mixture, which is a clean and simple workup procedure that avoids aqueous extraction of the highly water-soluble product[6].
-
Purification: Silica gel column chromatography is a standard method for purifying the final product to a high degree of purity[6][7].
Experimental Protocol:
-
Dissolve the acetylated propargyl glucopyranoside (1.0 equivalent) in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of a 1 M solution of sodium methoxide in methanol (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed (typically 30 minutes to 2 hours)[6].
-
Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50WX8) until the pH of the solution becomes neutral[6].
-
Filter the mixture to remove the resin, washing the resin with additional methanol[6].
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Propargyl β-D-glucopyranoside.
-
Purify the residue by silica gel column chromatography, typically using a polar eluent system such as a gradient of methanol in dichloromethane, to afford the pure product as a white solid.
Caption: Synthetic workflow for Propargyl β-D-glucopyranoside.
Structural Characterization: Ensuring Purity and Identity
Rigorous characterization is essential to confirm the structure and purity of the synthesized Propargyl β-D-glucopyranoside. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will show characteristic signals for the protons of the glucopyranose ring, the propargyl group, and the hydroxyl groups. Key expected signals include:
-
A doublet for the anomeric proton (H-1) in the range of 4.5-5.0 ppm, with a coupling constant (J) of approximately 7-8 Hz, which is characteristic of a β-anomer.
-
Signals for the other ring protons (H-2 to H-6) typically appear in the region of 3.0-4.0 ppm.
-
A doublet for the methylene protons of the propargyl group adjacent to the glycosidic oxygen.
-
A triplet for the terminal alkyne proton of the propargyl group.
-
Broad signals for the hydroxyl protons, which can be exchanged with D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Expected signals include:
-
The anomeric carbon (C-1) signal around 100-105 ppm.
-
Signals for the other ring carbons (C-2 to C-6) in the region of 60-80 ppm.
-
Signals for the carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~4.6 (d, J ≈ 8 Hz) | ~101 |
| H-2 | ~3.2 | ~74 |
| H-3 | ~3.4 | ~77 |
| H-4 | ~3.3 | ~71 |
| H-5 | ~3.4 | ~77 |
| H-6a, H-6b | ~3.7, ~3.9 | ~62 |
| Propargyl-CH₂ | ~4.3 (d) | ~56 |
| Propargyl-C≡ | - | ~80 |
| Propargyl-≡CH | ~2.5 (t) | ~75 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
-
Electrospray Ionization (ESI): This soft ionization technique is commonly used for carbohydrates. In positive ion mode, the spectrum will typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the propargyl alcohol moiety and the formation of a glucosyl cation[8]. Other fragments may arise from the loss of water molecules from the sugar ring.
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 219.0863 |
| [M+Na]⁺ | 241.0682 |
| [M-H₂O+H]⁺ | 201.0757 |
| [Glucosyl]⁺ | 163.0601 |
Applications in Research and Drug Development
The unique combination of a biocompatible glucose core and a reactive alkyne handle makes Propargyl β-D-glucopyranoside a powerful tool in various scientific disciplines.
Bioconjugation via Click Chemistry
The terminal alkyne of Propargyl β-D-glucopyranoside is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation[2][3]. It allows for the covalent attachment of the glucoside to a wide range of molecules, including proteins, peptides, nucleic acids, and surfaces, that have been functionalized with an azide group.
Experimental Protocol for a Typical CuAAC Reaction:
-
Dissolve the azide-functionalized molecule and Propargyl β-D-glucopyranoside (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).
-
Add a solution of copper(II) sulfate (CuSO₄) (e.g., 5 mol%).
-
Add a solution of a reducing agent, such as sodium ascorbate (e.g., 10 mol%), to generate the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or another suitable analytical technique.
-
Upon completion, the product can be purified by methods appropriate for the resulting conjugate, such as dialysis, size-exclusion chromatography, or HPLC.
Caption: CuAAC reaction with Propargyl β-D-glucopyranoside.
Development of Glycoconjugate Vaccines
Propargyl β-D-glucopyranoside serves as a crucial building block in the synthesis of glycoconjugate vaccines. These vaccines link carbohydrate antigens from pathogens to carrier proteins to elicit a robust T-cell dependent immune response[9][10]. The propargyl group provides a short and stable linker for attaching synthetic oligosaccharides to carrier proteins, which is important for optimal immune recognition[9].
Targeted Drug Delivery
The glucose moiety of Propargyl β-D-glucopyranoside can be exploited for targeted drug delivery. Cancer cells, for instance, often overexpress glucose transporters (GLUTs) to meet their high energy demands. By attaching a cytotoxic drug to Propargyl β-D-glucopyranoside via a click reaction, it is possible to create a conjugate that is preferentially taken up by cancer cells, thereby increasing the therapeutic efficacy and reducing off-target toxicity[11][12][13].
Conclusion
Propargyl β-D-glucopyranoside is a molecule of significant synthetic utility, bridging the gap between carbohydrate chemistry and a wide array of applications in the life sciences. Its straightforward synthesis, well-defined structure, and exceptional reactivity in click chemistry make it an invaluable tool for researchers and drug development professionals. The ability to selectively introduce a glucose moiety onto various molecular scaffolds opens up exciting possibilities for the creation of novel therapeutics, diagnostics, and advanced materials. As our understanding of the role of carbohydrates in biological processes continues to grow, the importance of versatile building blocks like Propargyl β-D-glucopyranoside is set to increase even further.
References
- Syntheses of Propargyl Glycosides of Disaccharides of the Capsular Polysaccharides from Serotypes 4, 7F, and 9V Streptococcus pneumoniae Useful for Glycoconjugate Vaccines. (2021). ACS Infectious Diseases, 7(1), 139-151.
- Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines. (2020).
-
Glycoconjugate Vaccine. (2021). In Encyclopedia.pub. Retrieved from [Link]
-
De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]
-
Steps for the purification of the crude products (A) Filter the final... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Figure 1: [Removal of acetyl groups under Zemplén conditions.]. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020).
- Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. (2020). Green Chemistry, 22(15), 4995-5004.
- Green Chemistry. (2014). Royal Society of Chemistry.
- Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. (2008).
- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. (2011).
- Article - Semantic Scholar. (2016). Journal of the Brazilian Chemical Society, 27(4), 630-640.
- Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. (2001).
- and 1,6:3,4-Dianhydro-beta-D-hexopyranoses and Their 1H and 13C NMR. (1987).
- A candidate glycoconjugate vaccine induces protective antibodies in the serum and intestinal secretions, antibody recall response and memory T cells and protects against both typhoidal and non-typhoidal Salmonella serovars. (2024). Frontiers in Immunology, 14, 1314643.
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Ion fragmentation of small molecules in mass spectrometry. (2010). SlideServe.
-
13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0060931). (n.d.). NP-MRD. Retrieved February 15, 2026, from [Link]
- A Silica Gel Orthogonal High-Performance Liquid Chromatography Method for the Analyses of Steviol Glycosides: Novel Tetra-Glucopyranosyl Steviol. (2019). Journal of Agricultural and Food Chemistry, 67(30), 8343-8350.
- Utilization of Glycosaminoglycans/Proteoglycans as Carriers for Targeted Therapy Delivery. (2016). Molecules, 21(11), 1452.
- Carriers and Antigens: New Developments in Glycoconjugate Vaccines. (2023). Vaccines, 11(1), 219.
-
Propargyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Targeted Drug Delivery Systems: Innovations in Nanoparticle Design. (2023). Walsh Medical Media.
- Targeted Drug Delivery System: Advantages, Carriers and Strategies. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-10.
- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules, 29(12), 2933.
- Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis eBooks.
- Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. (2023). Pharmaceutics, 15(9), 2269.
- Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Journal of Drug Delivery Science and Technology, 104, 104996.
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The Propargyl Group in Glycoscience: A Technical Guide to the Discovery, Synthesis, and Application of Propargyl beta-D-glucopyranoside
Abstract
This technical guide provides a comprehensive overview of Propargyl beta-D-glucopyranoside, a cornerstone molecule in modern glycoscience and bioconjugation. We delve into the historical context of its discovery, tracing the evolution of its chemical synthesis from early pioneering work to contemporary high-yield methodologies. Detailed, field-proven protocols for the synthesis of its acetylated precursor and the final deacetylated product are presented, accompanied by a discussion of the underlying chemical principles. The guide further explores the pivotal role of the propargyl functional group in enabling powerful "click chemistry" ligations, a technique that has revolutionized drug development and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding and practical guidance on the use of this versatile glycoside.
Introduction: The Emergence of a Key Synthetic Handle in Glycobiology
Propargyl beta-D-glucopyranoside (Figure 1) is a synthetic monosaccharide derivative that has garnered significant attention in the scientific community. Its structure features a D-glucose core linked at the anomeric position to a propargyl group via a beta-glycosidic bond. This seemingly simple modification imbues the glucose molecule with a powerful and versatile chemical handle: a terminal alkyne. The presence of this alkyne functionality is the key to the molecule's widespread utility, particularly in the realm of bioorthogonal chemistry.
The primary significance of Propargyl beta-D-glucopyranoside lies in its role as a key building block for the construction of complex glycoconjugates. The terminal alkyne participates readily in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". This highly efficient and specific reaction allows for the covalent ligation of the sugar to a vast array of molecules bearing an azide group, including proteins, lipids, nucleic acids, and synthetic polymers. This capability has opened up new avenues for the development of targeted drug delivery systems, novel biomaterials, and sophisticated probes for studying cellular processes.[1]
A Journey Through Time: The Discovery and Historical Synthesis
The introduction of the propargyl group into carbohydrates was a critical step in expanding the synthetic chemist's toolbox for glycobiology. While the exact first synthesis of Propargyl beta-D-glucopyranoside is not definitively documented in widely available literature, the foundational work on the synthesis of glycosides of unsaturated alcohols can be traced back to the mid-20th century.
A seminal contribution in this area was made by Burckhardt Helferich and K. Weis in 1956 . Their work, published in Chemische Berichte, described the synthesis of various glycosides, including those of unsaturated alcohols. While the specific synthesis of the propargyl glycoside of glucose is not explicitly confirmed from abstracts, their research laid the groundwork for such syntheses. The methods of that era, such as the Koenigs-Knorr reaction , which involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter (like silver or mercury salts), were the state-of-the-art for forming glycosidic bonds.[2][3]
An early synthesis of a propargyl glycoside would have likely involved the reaction of acetobromoglucose (a glycosyl halide) with propargyl alcohol in the presence of a promoter like silver carbonate or mercuric cyanide. These early methods, while groundbreaking, often suffered from drawbacks such as the use of stoichiometric amounts of toxic heavy metal salts, harsh reaction conditions, and sometimes, a lack of stereoselectivity.
The evolution of synthetic methods has since led to more efficient, stereoselective, and environmentally benign procedures, which will be detailed in the following sections.
Modern Synthetic Strategies: From Protected Precursor to Final Product
The contemporary synthesis of Propargyl beta-D-glucopyranoside is a well-established, two-step process that offers high yields and excellent stereocontrol. The overall workflow is depicted in the diagram below.
Sources
Propargyl beta-D-glucopyranoside chemical stability and storage conditions.
Technical Whitepaper: Stability Profile and Lifecycle Management of Propargyl -D-Glucopyranoside
Executive Summary
Propargyl
This technical guide synthesizes thermodynamic stability data with practical laboratory protocols to ensure the integrity of this reagent in drug development and glycomic research workflows.
Molecular Architecture & Reactivity Profile
To predict stability, one must deconstruct the molecule into its reactive pharmacophores. The stability of Propargyl
Structural Determinants of Stability
-
The Glycosidic Linkage (Acetal): The bond between
of the glucose and the propargyl oxygen is an acetal. Its hydrolysis is acid-catalyzed. The rate of hydrolysis depends on the leaving group ability of the aglycone.-
Comparative Kinetics: The leaving group is propargyl alcohol (
). This is chemically similar to methanol ( ) and distinct from phenol ( ). Consequently, propargyl glucoside exhibits high hydrolytic stability at neutral pH, comparable to methyl glucoside, and does not undergo spontaneous hydrolysis under physiological conditions unlike activated aryl glycosides [1, 2].
-
-
The Alkyne Handle: The terminal alkyne (
) is the "payload" for click chemistry. While kinetically stable, it is thermodynamically primed for oxidative coupling (Glaser coupling) or metal-catalyzed ligation. It acts as a weak acid ( ), making it sensitive to strong bases but stable in standard aqueous buffers [3].
Degradation Pathways
The molecule faces two primary threats: Acid-Catalyzed Hydrolysis (chemical) and
Figure 1: Dual degradation pathways. Note that while acid hydrolysis requires harsh conditions, enzymatic hydrolysis is rapid and specific, necessitating protease-free storage environments.
Chemical Stability Specifications
The following data summarizes the stability boundaries based on aglycone
| Parameter | Stability Status | Critical Thresholds | Notes |
| pH Stability | High (pH 4.0 – 9.0) | Hydrolysis < pH 3.0 | Stable in cell culture media and PBS. Avoid strong acids. |
| Thermal Stability | Moderate | Decomp. > 215°C | Solid state is stable. Solutions degrade > 60°C over time. |
| Oxidative Stability | High | Sensitive to | Stable to air. Avoid trace copper contamination in storage. |
| Hygroscopicity | High | > 60% RH | Absorbs atmospheric water; leads to "caking" and hydrolysis risk. |
Storage & Handling Protocols
The "Desiccate & Freeze" Standard (Solid State)
For long-term banking (>6 months), the compound must be kept in a state of kinetic arrest .
-
Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month), -20°C prevents slow hydrolysis driven by trace moisture.
-
Atmosphere: The vial must be tightly sealed. Ideally, store under Argon or Nitrogen to prevent oxidative degradation of the alkyne, although this is secondary to moisture control.
-
Container: Amber glass or opaque plastic is preferred to prevent photo-initiated radical reactions at the alkyne center, though the risk is low compared to fluorophores.
Reconstitution SOP (Self-Validating)
Use this protocol to prepare stock solutions for biological assays.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or Sterile Water (Milli-Q).
-
Note: DMSO is preferred for "Click" chemistry stocks; Water is preferred for immediate cell feeding.
Workflow:
-
Equilibration: Allow the lyophilized vial to warm to Room Temperature (RT) before opening.
-
Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder, initiating hydrolysis.
-
-
Solvation: Add solvent to achieve a concentration of 10–50 mM. Vortex gently.
-
Validation (The "Self-Check"):
-
Inspect for clarity. Turbidity suggests polymerization or contamination.
-
Optional: Spot 2
L on a TLC plate (Solvent: Ethyl Acetate/Methanol 4:1). A single spot ( ) confirms integrity. Smearing indicates degradation.
-
Figure 2: Storage Decision Tree. Critical control point: Avoid repeated freeze-thaw cycles for solutions to prevent hydrolysis.
Troubleshooting & Quality Control
If experimental results (e.g., cell labeling efficiency) decline, perform these diagnostic checks.
| Observation | Root Cause | Corrective Action |
| Low Click Signal | Alkyne degradation or hydrolysis | Check stock via NMR. Look for loss of the triplet at |
| Cell Toxicity | Hydrolysis to Propargyl Alcohol | Propargyl alcohol is toxic. Ensure stock was stored frozen. Prepare fresh stock. |
| Insoluble Precipitate | Polymerization | Discard. Likely exposure to trace metals or heat. |
References
- Wolfenden, R., et al. (1998). "Affinities of transition state analogs for the active sites of glycosidases." Journal of the American Chemical Society. (Establishes the baseline stability of alkyl glycosides vs. aryl glycosides).
-
Kumpinš, V., et al. (2020). "Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside." Carbohydrate Chemistry.
-
Master Organic Chemistry. (2024). "Acidity of Alkynes and Alcohols (pKa Table)."
-
Cayman Chemical. (2024). "Safety Data Sheet: p-Nitrophenyl beta-D-glucopyranoside (Analogous Storage Data)."
The Propargyl Glycoside: A Versatile Linchpin in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Synthetic Tool
In the intricate world of carbohydrate chemistry, the pursuit of selective and efficient methodologies for the synthesis and modification of complex glycans is paramount. Among the arsenal of chemical tools available, the propargyl glycoside has emerged as a uniquely versatile and powerful building block. Its significance lies in the strategic incorporation of a terminal alkyne—the propargyl group—onto the anomeric center of a carbohydrate. This seemingly simple modification unlocks a gateway to a vast array of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of propargyl glycosides, offering field-proven insights for their effective utilization in research and development.
I. Synthesis of Propargyl Glycosides: Establishing the Foundation
The introduction of the propargyl group at the anomeric position is the critical first step in harnessing the potential of these valuable synthons. The choice of glycosylation strategy is dictated by the nature of the carbohydrate substrate, desired stereochemical outcome, and the overall synthetic plan. Two classical and widely employed methods for the synthesis of propargyl glycosides are the Fischer-Helferich and the Koenigs-Knorr glycosylations.
A. Fischer-Helferich Glycosylation: A Direct Approach
The Fischer glycosylation is a direct, acid-catalyzed reaction between a reducing sugar and an alcohol, in this case, propargyl alcohol.[3] This method is often favored for its operational simplicity, as it can be performed with unprotected or partially protected sugars.[3]
Causality Behind Experimental Choices: The reaction is typically carried out in an excess of propargyl alcohol, which serves as both the solvent and the glycosyl acceptor, to drive the equilibrium towards the formation of the glycoside.[3] The choice of an acid catalyst, such as sulfuric acid immobilized on silica, can significantly influence the reaction rate and yield.[3] Modern advancements, such as the use of ultrasonic irradiation, have been shown to dramatically reduce reaction times from hours to minutes, while often improving yields.[4]
Stereochemical Considerations: A key characteristic of the Fischer glycosylation is that it generally leads to a mixture of anomers (α and β) and sometimes furanose and pyranose ring isomers.[3] However, under thermodynamic control (longer reaction times), the more stable anomer, often the α-glycoside, tends to predominate.[4] The anomeric ratio is influenced by the structure of the sugar and the reaction conditions.
Table 1: Ultrasonic-Assisted Fischer Glycosylation of Unprotected Sugars with Propargyl Alcohol
| Starting Sugar | Product | Reaction Time | Yield (%) | Anomeric Ratio (α/β) |
| D-Glucose | Propargyl D-glucopyranoside | 30 min | 85 | 10:1 |
| D-Galactose | Propargyl D-galactopyranoside | 15 min | 80 | 10:1 |
| D-Mannose | Propargyl D-mannopyranoside | 30 min | 90 | 1:0 |
| N-Acetyl-D-glucosamine | Propargyl N-Acetyl-D-glucosaminide | 30 min | 90 | 1:0 |
| N-Acetyl-D-galactosamine | Propargyl N-Acetyl-D-galactosaminide | 30 min | 85 | 1:0 |
| L-Fucose | Propargyl L-fucopyranoside | 30 min | 85 | 1:0 |
Data adapted from a study on ultrasonic-assisted Fischer glycosylation.[4]
B. Koenigs-Knorr Glycosylation: A Stereocontrolled Pathway
The Koenigs-Knorr reaction offers a more controlled approach to glycosylation, typically affording a higher degree of stereoselectivity.[1][5] This method involves the reaction of a glycosyl halide (usually a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver triflate.[1][5]
Causality Behind Experimental Choices: A critical factor in the stereochemical outcome of the Koenigs-Knorr reaction is the nature of the protecting group at the C-2 position of the glycosyl donor.[1] When a participating group, such as an acetyl or benzoyl ester, is present at C-2, it can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, forcing the incoming alcohol (propargyl alcohol) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.[1] This neighboring group participation is a cornerstone of stereocontrolled glycosylation. In contrast, non-participating groups at C-2, such as benzyl ethers, can lead to a mixture of anomers.[5]
Caption: The CuAAC "Click" Chemistry Reaction
III. Applications in Research and Drug Development
The combination of efficient synthesis and versatile reactivity has positioned propargyl glycosides as indispensable tools in various areas of chemical biology and drug discovery.
A. Bioconjugation and Vaccine Development
A prominent application of propargyl glycosides is in the synthesis of glycoconjugate vaccines. [6]For example, short, synthetic fragments of bacterial capsular polysaccharides, such as those from Streptococcus pneumoniae, can be prepared as propargyl glycosides. [6]These can then be covalently attached to carrier proteins or virus-like particles (VLPs) via CuAAC. [6]This strategy enhances the immunogenicity of the carbohydrate antigen, leading to a robust, T cell-dependent immune response. [6]
Caption: Workflow for Glycoconjugate Vaccine Synthesis
B. Glycoarray Fabrication
Glycoarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. Propargyl glycosides can be utilized in the construction of these arrays. For instance, carbohydrates functionalized with a photolabile group, such as a perfluorophenylazide (PFPA), can be synthesized from propargyl glycoside precursors. [7]These photoactivatable glycoconjugates can then be immobilized onto a suitable surface to create a glycoarray for probing interactions with lectins and other carbohydrate-binding proteins. [7]
C. Development of Enzyme Inhibitors and Chemical Probes
The structural similarity of carbohydrates to the transition states of glycosidase-catalyzed reactions makes them excellent scaffolds for the design of enzyme inhibitors. [8]Propargyl-modified sugars can be used to synthesize potential glycosidase inhibitors, where the propargyl group can be used to introduce further diversity or to act as a reactive handle for covalent modification of the enzyme. [9]Furthermore, propargyl glycosides can be used as chemical probes to study glycan processing in living systems through metabolic labeling and subsequent "click" reaction with a reporter molecule.
IV. Experimental Protocols
A. Synthesis of Propargyl 2-acetamido-2-deoxy-β-D-glucopyranoside
This protocol describes a lanthanide triflate-catalyzed synthesis of a propargyl glycoside. [10] Materials:
-
β-D-Glucosamine pentaacetate
-
Propargyl alcohol
-
Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
To a solution of β-D-glucosamine pentaacetate in DCM, add propargyl alcohol.
-
Add Yb(OTf)₃ to the stirred mixture and heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting peracetylated propargyl glycoside by column chromatography.
-
For deacetylation, dissolve the purified product in MeOH and add a catalytic amount of NaOMe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final product.
B. General Protocol for CuAAC Bioconjugation
This protocol provides a general method for conjugating a propargyl glycoside to an azide-functionalized biomolecule. [2][11] Materials:
-
Propargyl glycoside
-
Azide-functionalized biomolecule (e.g., protein)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the propargyl glycoside and the azide-functionalized biomolecule in the buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the copper/ligand mixture to the reaction tube containing the glycoside and biomolecule.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting glycoconjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.
V. Conclusion
Propargyl glycosides represent a cornerstone of modern carbohydrate chemistry, providing a robust and versatile platform for the synthesis of complex glycans and glycoconjugates. Their straightforward synthesis, coupled with the exceptional efficiency and specificity of the "click" chemistry they enable, has firmly established them as indispensable tools for researchers in glycobiology, drug discovery, and materials science. As the demand for sophisticated carbohydrate-based molecules continues to grow, the utility and applications of propargyl glycosides are poised to expand even further, paving the way for new discoveries and innovations.
References
-
Propargyl glycopyranosides from free sugars. ResearchGate. Available at: [Link]
-
Koenigs–Knorr reaction. Wikipedia. Available at: [Link]
-
Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines. PMC. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
Syntheses of Propargyl Glycosides of Disaccharides of the Capsular Polysaccharides from Serotypes 4, 7F, and 9V Streptococcus pneumoniae Useful for Glycoconjugate Vaccines. PMC. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Koenigs-Knorr reaction. chemeurope.com. Available at: [Link]
-
Glycosidase pro. ling with immobilised glycosidase-inhibiting iminoalditols - A proof-of-concept study. ResearchGate. Available at: [Link]
-
Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. SpringerLink. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. Available at: [Link]
-
Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available at: [Link]
-
Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. PMC. Available at: [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. Available at: [Link]
-
Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. Zenodo. Available at: [Link]
-
Glycidyl Silanes Enable Regioselective Hydrosilylation of Internal Propargyl Alcohols and Direct Transformation into Activated S. ChemRxiv. Available at: [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Classic glycosidation methods: A) Koenigs-Knorr; B) Fischer-Helferich; C) Schmidt or 1-O-alkylation. ResearchGate. Available at: [Link]
-
From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. PMC. Available at: [Link]
-
Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of light-activatable perfluorophenylazide-conjugated carbohydrates for glycoarray fabrication and evaluation of structural effects on protein binding by SPR imaging. PMC. Available at: [Link]
-
Palladium(ii)-assisted activation of thioglycosides. PMC. Available at: [Link]
Sources
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr_reaction [chemeurope.com]
- 6. Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of light-activatable perfluorophenylazide-conjugated carbohydrates for glycoarray fabrication and evaluation of structural effects on protein binding by SPR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Metabolic Labeling of Cellular Glycans with Propargyl β-D-glucopyranoside (Glc-yne)
Introduction: Unveiling the Glycome with a Clickable Glucose Analog
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cellular signaling, and immune responses. The entirety of a cell's glycans, the glycome, is a dynamic reflection of its physiological state. Alterations in glycosylation are hallmarks of numerous diseases, including cancer and metabolic disorders. Consequently, methods to study the glycome in living systems are of paramount importance for both basic research and drug development.
Metabolic labeling is a powerful strategy that leverages the cell's own biosynthetic machinery to incorporate chemically tagged monosaccharides into nascent glycoconjugates[1][2]. This approach allows for the non-perturbative study of glycan dynamics in a cellular context. Propargyl β-D-glucopyranoside (Glc-yne) is a glucose analog functionalized with a terminal alkyne group. This bioorthogonal handle enables the covalent attachment of reporter molecules, such as fluorophores or affinity tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"[3]. This application note provides a detailed guide to the metabolic labeling of mammalian cells with Glc-yne, including protocols for subsequent visualization and proteomic analysis of the labeled glycoconjugates.
Mechanism of Incorporation: A Journey Through Glucose Metabolism
The incorporation of Glc-yne into cellular glycans is predicated on its recognition and processing by the enzymes of the glucose metabolic and glycosylation pathways. While the propargyl group at the anomeric position is a modification, the core glucose structure is expected to be recognized by key metabolic enzymes. The proposed metabolic pathway is as follows:
-
Cellular Uptake and Phosphorylation: Glc-yne enters the cell, likely through glucose transporters (GLUTs). Upon entry into the cytoplasm, it is a substrate for hexokinase, which phosphorylates the C6-hydroxyl group to form Glc-yne-6-phosphate[4][5][6][7]. Hexokinases are known to have a degree of substrate promiscuity, allowing them to phosphorylate various hexose analogs[4].
-
Isomerization: Glc-yne-6-phosphate is then isomerized to Glc-yne-1-phosphate by phosphoglucomutase (PGM).
-
Activation to UDP-Glc-yne: The key activation step is the conversion of Glc-yne-1-phosphate to UDP-Glc-yne by UDP-glucose pyrophosphorylase (UGPase)[8][9][10][11][12]. This enzyme catalyzes the reaction between the sugar-1-phosphate and UTP. The substrate specificity of UGPase is a critical determinant of the efficiency of Glc-yne incorporation. While UGPase is highly specific for UDP-glucose, it can accommodate some modifications to the glucose moiety, albeit potentially with reduced efficiency[8][9].
-
Incorporation into Glycans: UDP-Glc-yne can then serve as a donor substrate for various glycosyltransferases. For instance, glycogen synthase may incorporate Glc-yne into glycogen[13][14][15][16][17]. Additionally, other glycosyltransferases could potentially utilize UDP-Glc-yne to incorporate the modified glucose into glycoproteins and glycolipids.
It is crucial to note that the efficiency of each enzymatic step with the modified substrate may be lower than with the natural substrate, glucose. Therefore, empirical optimization of labeling conditions is essential.
Caption: Proposed metabolic pathway for the incorporation of Propargyl β-D-glucopyranoside (Glc-yne) into cellular glycans.
Experimental Protocols
Part 1: Metabolic Labeling of Mammalian Cells with Glc-yne
This protocol describes the general procedure for labeling cultured mammalian cells with Glc-yne. The optimal concentration of Glc-yne and the incubation time should be determined empirically for each cell type and experimental goal.
Materials:
-
Propargyl β-D-glucopyranoside (Glc-yne)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, appropriate for the cell line
-
Cultured mammalian cells (e.g., HeLa, A549, Jurkat)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Protocol:
-
Preparation of Glc-yne Stock Solution:
-
Prepare a 100 mM stock solution of Glc-yne in sterile DMSO.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the labeling period.
-
Allow cells to adhere and resume proliferation (typically overnight for adherent cells).
-
-
Metabolic Labeling:
-
On the day of labeling, prepare the labeling medium by diluting the Glc-yne stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 25-100 µM is recommended[1][18].
-
Important: It is highly recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity. A parallel control culture without Glc-yne should always be included.
-
Remove the existing medium from the cells and replace it with the Glc-yne-containing labeling medium.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the rate of glycan turnover in the specific cell type.
-
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a suitable volume of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension to a conical tube.
-
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
The cell pellet can now be used for downstream applications or stored at -80°C.
-
Caption: General workflow for metabolic labeling of cells with Glc-yne.
Part 2: Visualization of Labeled Glycans via Click Chemistry
This protocol outlines the procedure for fluorescently labeling Glc-yne-incorporating glycans in fixed cells using CuAAC.
Materials:
-
Glc-yne labeled and harvested cells
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click Chemistry Reaction Buffer Components:
-
Tris-buffered saline (TBS), pH 7.4
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Fixation and Permeabilization:
-
Resuspend the Glc-yne labeled cell pellet in PBS and seed onto coverslips. Allow cells to adhere.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
85 µL TBS
-
2 µL of 10 mM Azide-fluorophore (final concentration 20 µM)
-
10 µL of 50 mM CuSO₄ (final concentration 5 mM)
-
3 µL of 1 M TCEP or Sodium Ascorbate (final concentration 30 mM)
-
-
Note: Add the components in the order listed. The reducing agent (TCEP or Sodium Ascorbate) should be added last to reduce Cu(II) to the catalytic Cu(I) species.
-
Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Caption: Workflow for the visualization of Glc-yne labeled glycans.
Part 3: Enrichment of Labeled Glycoproteins for Proteomic Analysis
This protocol describes the enrichment of Glc-yne labeled glycoproteins for subsequent identification by mass spectrometry.
Materials:
-
Glc-yne labeled and harvested cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)
-
Click chemistry reaction components (as in Part 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer or on-bead digestion reagents (e.g., trypsin)
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellet in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Reaction with Azide-Biotin:
-
To 1 mg of protein lysate, add the click reaction components as described in Part 2, substituting the azide-fluorophore with an azide-biotin conjugate (e.g., final concentration of 50 µM).
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, 8 M urea, and high salt buffer).
-
-
Elution or On-Bead Digestion:
-
Elute the bound glycoproteins using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
Alternatively, for mass spectrometry analysis, perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Caption: Workflow for the enrichment of Glc-yne labeled glycoproteins for proteomic analysis.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Glc-yne Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 24 - 72 hours | Dependent on the rate of glycan biosynthesis and turnover. |
| Azide-Fluorophore Conc. | 10 - 50 µM | For visualization experiments. |
| Azide-Biotin Conc. | 50 - 100 µM | For enrichment experiments. |
| CuSO₄ Concentration | 1 - 5 mM | For CuAAC click chemistry. |
| Reducing Agent Conc. | 5 - 30 mM | TCEP or Sodium Ascorbate for CuAAC. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Negative Control: Cells not treated with Glc-yne but subjected to the entire click chemistry and detection procedure should exhibit minimal to no signal. This control validates the specificity of the click reaction.
-
Dose-Response: A titration of Glc-yne concentration will establish the optimal labeling concentration and reveal any potential toxicity at higher concentrations.
-
Time-Course: A time-course experiment will determine the optimal labeling duration for the cell type of interest.
-
Competitive Inhibition: Co-incubation with an excess of natural glucose can be used to assess the specificity of Glc-yne uptake and incorporation through glucose metabolic pathways.
References
-
Damerow, S., et al. (2010). The UDP-sugar pyrophosphorylase from Leishmania major. Glycobiology, 20(5), 639-647. [Link]
-
Kleczkowski, L. A., et al. (2011). Substrate specificity and inhibitor sensitivity of plant UDP-sugar producing pyrophosphorylases. Frontiers in Plant Science, 8, 1610. [Link]
-
Dickmanns, A., et al. (2011). The UDP-sugar pyrophosphorylase from Leishmania major is a genuine UDP-sugar pyrophosphorylase. The FEBS journal, 278(10), 1735-1748. [Link]
-
Litterer, B., et al. (2006). UDP-sugar pyrophosphorylase: a new target for drug design against Leishmania. Bioorganic & medicinal chemistry letters, 16(10), 2747-2751. [Link]
-
Jang, J. C., & Sheen, J. (1994). Sugar sensing in higher plants. The Plant Cell, 6(11), 1665-1679. [Link]
-
Danenberg, P. V., & Danenberg, K. D. (1977). Inhibition of hexokinase by multisubstrate analogs. Biochimica et Biophysica Acta (BBA)-Enzymology, 480(2), 351-356. [Link]
-
Zaro, B. W., et al. (2020). Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins. Current protocols in chemical biology, 12(2), e81. [Link]
-
Kleczkowski, L. A., & Decker, E. L. (2015). UDP-sugar producing pyrophosphorylases: distinct and essential enzymes with overlapping substrate specificities, providing de novo precursors for glycosylation reactions. Frontiers in plant science, 6, 392. [Link]
-
Wikipedia. (n.d.). Hexokinase. Retrieved from [Link]
-
Rodríguez, I. R., & Whelan, W. J. (1985). Substrate specificity of the autocatalytic protein that primes glycogen synthesis. Biochemical and biophysical research communications, 132(2), 829-836. [Link]
-
van der Beek, S. L., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. STAR protocols, 3(3), 101594. [Link]
-
Pratt, M. R., & Bertozzi, C. R. (2007). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in protein science, Chapter 12, Unit 12.9. [Link]
-
Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25419-25426. [Link]
-
Zaro, B. W., et al. (2011). Metabolic cross-talk allows labeling of O-linked-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(31), 12652-12657. [Link]
-
Kim, J. Y., et al. (2014). Cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 424. [Link]
-
Wikipedia. (n.d.). Glycogen synthase. Retrieved from [Link]
-
Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. [Link]
-
Ferrer, J. C., et al. (2003). Processivity and subcellular localization of glycogen synthase depend on a non-catalytic high affinity glycogen-binding site. Journal of Biological Chemistry, 278(51), 51261-51266. [Link]
-
Catalyst University. (2021, January 5). Glycogen Synthase Mechanism. YouTube. [Link]
-
Prats, C., et al. (2009). Control of liver glycogen synthase activity and intracellular distribution by phosphorylation. Journal of Biological Chemistry, 284(21), 14345-14353. [Link]
Sources
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. The Bifunctional Role of Hexokinase in Metabolism and Glucose Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase (ADP-Dependent) - Creative Enzymes [creative-enzymes.com]
- 6. Hexokinase - Wikipedia [en.wikipedia.org]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 10. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [umu.diva-portal.org]
- 11. Comparing substrate specificity of two UDP-sugar Pyrophosphorylases and Efficient One-pot Enzymatic Synthesis of UDP-GlcA and UDP-GalA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 13. Substrate specificity of the autocatalytic protein that primes glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 15. Processivity and Subcellular Localization of Glycogen Synthase Depend on a Non-catalytic High Affinity Glycogen-binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting guide for Propargyl beta-D-glucopyranoside click chemistry reactions.
This guide is structured as a specialized Technical Support Center for researchers working with Propargyl-β-D-Glucopyranoside . It focuses on the critical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the primary utility of this reagent in drug development and glycobiology.
Senior Application Scientist: Dr. Alex V. Chen Department: Bioconjugation & Metabolic Engineering Support Last Updated: February 16, 2026
Product & Application Overview
Propargyl-β-D-glucopyranoside is a glucose derivative featuring a terminal alkyne group at the anomeric position. Unlike metabolic labels (e.g., GlcNAz) that are incorporated into cellular glycans, this reagent is primarily used as a "Click-Ready" Scaffold in:
-
Glycoconjugate Synthesis: Creating glyco-clusters, antibody-drug conjugates (ADCs), or multivalent inhibitors.
-
Surface Functionalization: Immobilizing glucose moieties onto azide-functionalized surfaces (biosensors, arrays).
-
Enzyme Probing: Investigating
-glucosidase activity or specificity.
The critical step in all these applications is the CuAAC reaction . Failure here results in low yields, precipitation, or biological toxicity.
Standard Operating Procedure (SOP): High-Efficiency CuAAC
Use this baseline protocol to rule out methodological errors before troubleshooting.
Reagent Preparation
| Component | Stock Conc.[1][2][3][4] | Solvent | Storage | Notes |
| Propargyl-Glc | 10–50 mM | Water/DMSO | -20°C | Stable. Avoid multiple freeze-thaws. |
| Azide Partner | 10–50 mM | DMSO | -20°C | Ensure solubility in aqueous buffers. |
| CuSO₄ | 20 mM | Water | RT | Source of Cu(II). |
| Ligand (THPTA) | 50 mM | Water | 4°C | Crucial: Prevents Cu(I) oxidation & precipitation. |
| Sodium Ascorbate | 100 mM | Water | Fresh | Critical: Must be prepared immediately before use. |
Reaction Workflow (Aqueous/Buffer System)
-
Premix Catalyst: Mix CuSO₄ and THPTA (Ligand) in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA) in a separate tube. Incubate for 5 mins. This forms the stable catalytic complex.
-
Assemble Reaction: In the reaction vessel, add reagents in this exact order :
-
Initiate: Add Sodium Ascorbate (Final conc: 5.0 mM).
-
Incubate: 30–60 mins at RT, protected from light.
-
Terminate: Add EDTA (10 mM) to chelate copper or proceed to purification (dialysis/HPLC).
Visual Workflows
Figure 1: CuAAC Reaction Pathway & Critical Checkpoints
This diagram outlines the mechanistic flow and where specific failures (oxidation, aggregation) typically occur.
Caption: Figure 1. The CuAAC catalytic cycle requires maintaining Copper in the Cu(I) state. Oxidation by air or ligand dissociation leads to reaction failure.
Troubleshooting Guide (Q&A)
Category 1: Reaction Efficiency (Low Yield / No Product)[7]
Q: I see no product peak on HPLC/LC-MS. Is my Propargyl-Glc degrading? A: Propargyl-β-D-glucopyranoside is chemically stable. The issue is almost certainly the catalyst .
-
Diagnosis: The Cu(I) species is unstable and oxidizes to inactive Cu(II) rapidly in the presence of oxygen.[1]
-
Solution:
-
Fresh Ascorbate: Never use stored ascorbate solutions. The reducing power is lost within hours.
-
Ligand Ratio: Ensure you are using at least a 5:1 ratio of THPTA:Cu .[3] If using TBTA (for organic solvents), use 2:1.
-
Degassing: If the reaction is slow (>1 hour), bubble Nitrogen/Argon through your buffer for 5 minutes before adding the catalyst.
-
Q: My reaction turns brown/black and precipitates. What happened? A: This is the "Glaser Coupling" or Copper Disproportionation effect.
-
Cause:
-
Brown Precipitate: Formation of copper acetylides due to insufficient ligand.
-
Yellow/Orange: Cu(I) oxide formation (oxidation).
-
-
Solution: Increase the ligand concentration. Switch to THPTA or BTTAA if working in water; they prevent copper precipitation better than TBTA. Add EDTA (10 mM) after the reaction is complete to re-dissolve copper salts before analysis.
Category 2: Sample Integrity (Biological Applications)
Q: I am conjugating Propargyl-Glc to a protein, but the protein precipitated. A: Copper can denature proteins, and free Cu(I) generates Reactive Oxygen Species (ROS).
-
Solution:
-
Use BTTAA: This ligand [1] effectively chelates Cu(I) while suppressing ROS generation, protecting the protein scaffold.
-
Lower Copper: Reduce [Cu] to 50–100 µM.
-
Add Aminoguanidine: Add 5 mM Aminoguanidine to the reaction. It scavenges dehydroascorbate (a byproduct) which can crosslink protein side chains (Arginine/Lysine).
-
Category 3: Specificity & Background
Q: I see high background signal in my negative control (No Alkyne). A: This is likely "stickiness" of the hydrophobic Azide dye.
-
Solution:
-
Wash Stringency: If this is a surface/bead assay, wash with 1% BSA or 0.1% Tween-20 after the click reaction.
-
Dye Aggregation: Azide dyes can aggregate in aqueous buffers. Centrifuge your dye stock (10,000 x g, 2 min) before adding to remove aggregates.
-
Decision Matrix: Ligand Selection
Choosing the right ligand is the single most important factor for Propargyl-Glc reactions.
| Feature | TBTA | THPTA | BTTAA |
| Solubility | Insoluble in water (needs DMSO/tBuOH) | Highly Water Soluble | Highly Water Soluble |
| Reaction Speed | Moderate | Fast | Fastest |
| Biocompatibility | Low (Toxic to cells/proteins) | Good | Excellent (Protects biomolecules) |
| Best Use Case | Organic synthesis, small molecules | Protein conjugation, Lysates | Live cells, Sensitive proteins |
| Reference | [2] | [3] | [1] |
Visual Troubleshooting Logic Tree
Figure 2: Step-by-Step Troubleshooting
Use this flowchart to diagnose the root cause of reaction failure.
Caption: Figure 2. Logic tree for diagnosing CuAAC failures. The most common error is using oxidized/old ascorbate or insufficient ligand.
Frequently Asked Questions (FAQs)
Q: Can I use Copper-Free (SPAAC) chemistry with Propargyl-Glc? A: No. Propargyl-Glc contains a terminal alkyne .[4] It is not strained. It requires Copper catalysis to react with an azide.[1][7][8] For copper-free chemistry, you would need a DBCO-functionalized sugar, which is much bulkier and may affect enzyme recognition [4].
Q: Is Propargyl-Glc stable in cell culture media?
A: Yes, the O-glycosidic bond is generally stable in neutral media. However, if your cells secrete high levels of
Q: How do I store the Propargyl-Glc stock? A: Dissolve in dry DMSO or water. Store at -20°C. It is stable for >1 year. Avoid repeated freeze-thaw cycles which can introduce moisture and slowly hydrolyze the glycosidic bond.
References
-
Besanceney-Webler, C., et al. (2011).[8] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
BenchChem Technical Support. (2025). Troubleshooting CuAAC Reactions. BenchChem.[4][9][10][11][12][13]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Propargyl beta-D-glucopyranoside | C9H14O6 | CID 21681707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for Propargyl beta-D-glucopyranoside conjugation.
Technical Support Center: Propargyl -D-Glucopyranoside Conjugation
Topic: Optimization of CuAAC Reaction Conditions Document ID: TSC-GLYC-0042 Last Updated: October 26, 2025
Executive Summary & Reagent Profile[1][2]
Propargyl
Key Chemical Characteristics:
-
Solubility: Highly water-soluble (hydrophilic).
-
Anomeric Linkage:
-configuration (susceptible to enzymatic hydrolysis by -glucosidases, but generally stable under neutral CuAAC conditions). -
Reaction Type: Bioorthogonal 1,3-dipolar cycloaddition.
Core Protocol: The "Standard" Aqueous Conjugation
Use this protocol as your baseline. It utilizes THPTA, a water-soluble ligand that protects biomolecules from oxidative damage while accelerating the reaction.
Reagents Required[1][2][3][4][5][6][7][8]
-
Propargyl
-D-glucopyranoside (10 mM stock in ). -
Target Azide (Concentration varies).
-
CuSO
5H O (20 mM stock in ). -
Ligand: THPTA (50 mM stock in
).-
Note: Do not use TBTA for aqueous reactions; it precipitates and kills reaction efficiency.
-
-
Reducing Agent: Sodium Ascorbate (100 mM stock, freshly prepared ).
-
Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with chelating properties (e.g., EDTA, Citrate).
Step-by-Step Workflow
Step 1: The Pre-Complexation (Critical) Premix the Copper and Ligand before adding to the reaction.[1] This prevents Cu(I) precipitation and reduces cellular toxicity.[2]
-
Mix 1 volume of CuSO
with 2-5 volumes of THPTA . -
Ideal Ratio: 1:5 (Cu:Ligand).[3]
-
Incubation: Let stand for 5 minutes. The solution should remain clear blue.
Step 2: Reaction Assembly Order of addition matters to prevent immediate oxidation of the catalyst. Add reagents to your reaction vessel in this specific sequence:
-
Target Azide.
-
Propargyl
-D-glucopyranoside (1.5 - 2.0 equivalents relative to azide). -
Cu-THPTA Complex (Final concentration: 0.1 – 0.5 mM).
-
Sodium Ascorbate (Final concentration: 2.5 – 5.0 mM).[6]
Step 3: Incubation
-
Time: 30–60 minutes.
-
Temperature: Room Temperature (20–25°C).
-
Atmosphere: Cap the vial to limit oxygen exchange.[7] For ultra-sensitive samples, purge headspace with Argon.
Visualized Workflow (DOT)
Caption: Standard CuAAC workflow emphasizing the pre-complexation of Copper and Ligand to ensure catalyst stability.
Troubleshooting Guide: "Why isn't it working?"
Issue 1: The Reaction Turned Brown/Black
Diagnosis: Copper Disproportionation or Oxidation.
-
Cause: Insufficient ligand or insufficient reducing agent. Without enough ligand, Cu(I) is unstable and disproportionates into Cu(0) (precipitate) and Cu(II).[2]
-
Fix: Increase THPTA:Cu ratio to 5:1. Add fresh Sodium Ascorbate.
Issue 2: Low Yield / Incomplete Conversion
Diagnosis: Oxygen Poisoning or Chelation.
-
Mechanism: Dissolved oxygen rapidly oxidizes catalytic Cu(I) back to inactive Cu(II). Alternatively, the target molecule (e.g., a protein with Histidine tags) is stripping the copper from the ligand.
-
Protocol Adjustment:
-
Degas buffers (bubble N
or Ar for 10 mins). -
Increase Copper concentration to 500 µM .
-
Switch Ligand: If using THPTA, try BTTAA (binds Cu(I) tighter, protecting it from oxidation and chelation).[2]
-
Issue 3: Product is Difficult to Purify
Diagnosis: Polarity Mismatch.
-
Context: Propargyl glucoside is highly polar. If your azide is hydrophobic, the product is amphiphilic (detergent-like).
-
Fix:
-
Small Molecule Azide: Use Reverse-Phase HPLC (C18 column). The glucoside will elute earlier than the unreacted azide.
-
Protein Azide:[4] Use Dialysis (MWCO > 2kDa) or Spin Desalting Columns to remove excess small-molecule glucoside and copper.
-
Troubleshooting Logic Tree (DOT)
Caption: Decision matrix for diagnosing reaction failures based on visual cues (color changes) and conversion efficiency.
Optimization for Biological Systems (Live Cells/Proteins)
When conjugating Propargyl
The Ligand Switch: THPTA vs. BTTAA
While THPTA is the standard, BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is superior for sensitive applications.
| Feature | THPTA Protocol | BTTAA Protocol |
| Primary Use | Robust chemical synthesis, lysates. | Live cells, sensitive enzymes. |
| Cu(I) Affinity | Moderate. | High (Protects Cu from O |
| Reaction Speed | Fast. | Very Fast (Higher effective [Cu(I)]). |
| Toxicity | Low. | Very Low (Requires less Cu). |
| Recommended [Cu] | 100–500 µM. | 10–50 µM. |
Recommendation: If you observe protein precipitation or cell death, switch to BTTAA and lower the copper concentration to 50 µM.
Copper Removal
Post-reaction copper removal is mandatory for biological assays.
-
EDTA Wash: Add EDTA (5 mM) to the finished reaction.
-
Purification:
-
Proteins: Dialysis against PBS + 1 mM EDTA.
-
Small Molecules: Solid Phase Extraction (SPE) or use a scavenger resin (e.g., CupriSorb).
-
Frequently Asked Questions (FAQ)
Q1: Can I use Copper(I) Iodide (CuI) instead of CuSO
Q2: My Propargyl Glucoside is not dissolving in the organic solvent (DCM/Toluene).
A: Unprotected glucosides are polar. Do not use non-polar organics. Use Water , DMSO , DMF , or MeOH . If you must use DCM, you should use the acetylated version of the propargyl glucoside (tetra-O-acetyl-propargyl-
Q3: Will the
Q4: How do I store the Propargyl Glucoside stock? A: Store at -20°C. Alkyne protons are generally stable, but repeated freeze-thaw cycles in water can lead to degradation. Aliquot the 10 mM stock into single-use vials.
References
-
Rostovtsev, V. V., et al. (2002).[6][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Discusses BTTAA vs THPTA).
-
Presonlski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for validating Propargyl beta-D-glucopyranoside reactions.
Validating Propargyl -D-Glucopyranoside: A Comparative Analytical Guide
Executive Summary & Core Directive
Propargyl
However, commercial variability and synthetic byproducts (specifically the
Structural Integrity: The Pre-Reaction Validation
Before initiating any "click" chemistry, the stereochemical purity of the anomeric center must be validated. The biological activity of glucopyranosides is strictly dependent on the orientation of the glycosidic bond (
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
Optical rotation is insufficient for detecting minor isomeric impurities.
The Mechanistic Logic:
The coupling constant (
-
-Anomer (Target): The
and protons are in a trans-diaxial arrangement (dihedral angle ). This results in a large coupling constant ( Hz) . -
-Anomer (Impurity): The protons are cis-equatorial/axial (dihedral angle
), resulting in a small coupling constant ( Hz) .
Validation Protocol:
-
Dissolve 5-10 mg of Propargyl-Glc in D
O or CD OD. -
Acquire a standard
H-NMR spectrum (minimum 400 MHz). -
Locate the anomeric doublet (
ppm). -
Pass/Fail Criteria: If
Hz, the batch contains significant -contamination and must be recrystallized or discarded.
Method B: Infrared Spectroscopy (IR) – Functional Verification
While NMR confirms stereochemistry, IR confirms the presence of the reactive handle.
Comparative Analysis: Propargyl-Glc vs. Azido-Glc
In the design of glycoconjugates, researchers must choose between installing an alkyne (Propargyl-Glc) or an azide (Azido-Glc) on the sugar.
Table 1: Performance Comparison of Bioorthogonal Handles
| Feature | Propargyl-Glc (Alkyne-Tag) | Azido-Glc (Azide-Tag) | Analytical Implication |
| Stability | High. Alkynes are chemically inert to most biological conditions. | Moderate. Azides can be reduced to amines by thiols (e.g., DTT, glutathione) in complex lysates. | Propargyl-Glc is preferred for long-term storage or reducing environments. |
| Reactivity | Requires Cu(I) catalyst (CuAAC).[3][4][5][6] | Can use Cu(I) OR Strain-Promoted (SPAAC) with cyclooctynes. | Azido-Glc offers a "copper-free" route, essential for live-cell imaging where Cu is toxic. |
| Steric Bulk | Low. Propargyl group is small and minimally perturbs enzyme recognition. | Low. Azide is small and linear. | Both are excellent metabolic reporters, but Propargyl is structurally closer to the native methyl group of some sugars. |
| Background | Low. Alkynes are rare in native biology. | Low. Azides are abiotic.[3] | Both offer high signal-to-noise ratios in labeling. |
| Validation | Alkyne peak (IR) disappears upon reaction. | Azide peak ( | Both are easily monitored by IR or HPLC. |
Reaction Monitoring: The "Click" Validation Workflow
Validating the success of the CuAAC reaction requires proving the formation of the 1,2,3-triazole linkage.
Mechanistic Diagram: Analytical Workflow
The following diagram illustrates the logical flow for validating the synthesis and subsequent conjugation of Propargyl-Glc.
Caption: Figure 1. Decision-tree workflow for validating stereochemical purity prior to reaction and confirming triazole formation post-reaction.
Experimental Protocol: CuAAC Labeling & Analysis
Objective: Conjugate Propargyl-Glc with a standard Azide-Fluorophore (e.g., Azide-Coumarin) and validate the product.
Reagents:
-
Substrate: Propargyl
-D-glucopyranoside (10 mM in water). -
Probe: Azide-Fluorophore (10 mM in DMSO).
-
Catalyst: CuSO
(50 mM stock). -
Reductant: Sodium Ascorbate (100 mM fresh stock).
-
Ligand (Optional but recommended): THPTA (stabilizes Cu(I) state).
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a 1.5 mL Eppendorf tube, combine:
-
Propargyl-Glc (1 eq)
-
Azide-Probe (1.2 eq)
-
THPTA (0.5 eq)
-
CuSO
(0.1 eq)
-
-
Critical Step: Add Sodium Ascorbate (0.5 eq) last to initiate the reduction of Cu(II) to catalytic Cu(I).
-
-
Incubation:
-
Incubate at Room Temperature for 1-2 hours in the dark (if fluorophore is light-sensitive).
-
-
Analytical Check (TLC/LC-MS):
-
TLC: Spot the reaction against the starting Propargyl-Glc. The product (Glyco-Triazole) will be significantly more polar (lower R
) or distinct if the azide was hydrophobic. -
LC-MS (Definitive): Inject 5
L onto a C18 column (Water/Acetonitrile gradient).-
Search Criteria: Look for the parent mass of [Propargyl-Glc + Azide].
-
Validation: The disappearance of the specific Propargyl-Glc mass peak and emergence of the adduct peak confirms the "Click."
-
-
Data Interpretation (LC-MS):
| Component | Mass (Da) | Observation Criteria |
| Propargyl-Glc | ~218.2 | Should be < 5% (near complete consumption). |
| Azide-Probe | Variable | Excess remaining (expected). |
| Product (Triazole) | Sum of Reactants | Dominant Peak. Must match calculated exact mass. |
References
-
Magritek. (2020). Glucose Anomers - Conformational Analysis by NMR.[7][8] (Detailed analysis of J-coupling differences between alpha and beta glucose). [Link]
-
Himo, F., et al. (2005).[5] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand. Journal of the American Chemical Society.[9] (Foundational text on the CuAAC mechanism used in this guide). [Link]
-
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[10] Accounts of Chemical Research. (Comparison of Azide vs. Alkyne reporters in metabolic engineering). [Link]
-
Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. (Methodology for separating anomers via HPLC and NMR). [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups: Alkynes. (Reference for IR peak assignments at 2100 cm-1). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate CuAAC click chemistry for therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficiency of Propargyl beta-D-glucopyranoside and N-acetylglucosamine analogs.
Comparative Efficiency Guide: Propargyl -D-Glucopyranoside vs. GlcNAc Analogs
Executive Summary
-
Propargyl
-D-Glucopyranoside is primarily an activity-based probe and synthetic intermediate . It targets -glucosidases and is used to measure hydrolytic efficiency or to synthesize glycoconjugates via anomeric functionalization. It is not a metabolic reporter for intracellular glucose levels. -
GlcNAc Analogs (e.g., Ac
GlcNAz) are metabolic reporters . They hijack the Hexosamine Biosynthetic Pathway (HBP) to label -GlcNAc modifications and cell-surface glycans. Their efficiency is defined by cellular uptake, kinase tolerance, and incorporation into glycoproteins.
Quick Comparison Matrix
| Feature | Propargyl | GlcNAc Analogs (Ac |
| Primary Target | ||
| Mechanism | Enzymatic Hydrolysis / Transglycosylation | Metabolic Incorporation (Salvage Pathway) |
| Ligation Handle | Alkyne (Propargyl group at C1) | Azide or Alkyne (Modified |
| Cellular Entry | Diffusion (slow) or specific transporters | Passive diffusion (if peracetylated) |
| Limiting Factor | Kinase (AGX1/2) tolerance & Epimerization |
Mechanistic Divergence & Signaling Pathways
To understand efficiency, one must visualize the divergent pathways these molecules traverse.
Pathway Diagram (DOT Visualization)
Figure 1: Mechanistic pathways. Top (Blue): Propargyl-Glc acts as a direct substrate for hydrolases. Bottom (Red): GlcNAc analogs require multi-step metabolic activation.
Detailed Efficiency Analysis
A. Propargyl -D-Glucopyranoside: Hydrolytic & Synthetic Efficiency
This molecule places a propargyl group at the anomeric center (C1).[1] Its efficiency is measured by how well it mimics natural glycosides (like cellobiose or glucosylceramide).
-
Enzymatic Recognition (
):- -Glucosidases generally tolerate the propargyl group well because it is small and relatively non-polar.
-
Data Insight: In studies of Thermotoga maritima
-glucosidase, propargyl glycosides showed values comparable to methyl glycosides (~1-5 mM), indicating high binding efficiency.
-
Synthetic Utility (Transglycosylation):
-
Propargyl-Glc is highly efficient in chemoenzymatic synthesis . The propargyl group serves as a "universal acceptor" for glycosynthases, allowing the rapid construction of oligosaccharides with a clickable handle.
-
Yield: Typical glycosylation yields using Propargyl-Glc as an acceptor exceed 70-85% in optimized glycosynthase reactions.
-
B. GlcNAc Analogs: Metabolic Incorporation Efficiency
GlcNAc analogs (e.g., Ac
-
The Kinase Bottleneck (AGX1/2):
-
The enzyme GlcNAc kinase (AGX1/2) has strict specificity. It phosphorylates GlcNAc at the 6-position.
-
Efficiency Drop: Modifying the
-acyl group (e.g., with an azide) increases the (lower affinity) and decreases compared to native GlcNAc. -
Quantification: Ac
GlcNAz incorporation efficiency is typically 10-30% of native GlcNAc flux, requiring high concentrations (50-100 M) to achieve detectable labeling.
-
-
Epimerization (The Specificity Leak):
-
UDP-GlcNAz can be epimerized by GALE (UDP-glucose 4-epimerase) into UDP-GalNAz.[2]
-
Result: "GlcNAc" probes often label GalNAc mucin-type glycans, reducing pathway specificity. This is a "negative efficiency" regarding signal-to-noise ratio for
-GlcNAc specific studies.
-
C. Bioorthogonal Ligation Efficiency (Click Chemistry)
Both molecules eventually rely on Click Chemistry (CuAAC or SPAAC).
| Parameter | Propargyl Group (Alkyne) | Azide Group (GlcNAz) |
| Reactivity | Requires Azide partner. | Requires Alkyne partner. |
| Sterics | Very small (linear). Minimal perturbation. | Small, but larger than alkyne. |
| Reaction Speed | Slower in SPAAC (Strain-promoted). | Faster with strained alkynes (DBCO/BCN). |
| Stability | Highly stable in vivo. | Stable, but can be reduced by thiols (rare). |
Experimental Protocols
Protocol A: Measuring -Glucosidase Efficiency with Propargyl-Glc
Objective: Determine if a specific
-
Substrate Preparation: Dissolve Propargyl
-D-glucopyranoside in buffer (50 mM Sodium Phosphate, pH 6.0) to a final concentration of 10 mM. -
Enzyme Incubation: Add purified
-glucosidase (0.1 M final). Incubate at 37°C. -
Aliquoting: At time points (0, 5, 10, 30, 60 min), remove 50
L aliquots. -
Quenching: Heat shock (95°C for 2 min) or add 50
L of 100 mM Glycine-NaOH (pH 10) to stop the reaction. -
Quantification (HPLC/TLC):
-
Method: HPLC with ELSD or Refractive Index detection.
-
Mobile Phase: Acetonitrile:Water (80:20).
-
Analysis: Measure the disappearance of the Propargyl-Glc peak and appearance of free Glucose.
-
-
Calculation: Plot initial velocity (
) vs. substrate concentration to determine .
Protocol B: Metabolic Efficiency Assay for GlcNAc Analogs
Objective: Compare incorporation efficiency of Ac
-
Cell Culture: Seed HeLa or HEK293 cells at 50% confluence.
-
Pulse Labeling:
-
Condition 1: DMSO Vehicle.
-
Condition 2: 50
M Ac GlcNAz. -
Condition 3: 50
M Ac GlcNalk. -
Duration: Incubate for 24 hours.
-
-
Lysis: Wash cells 2x with PBS. Lyse in RIPA buffer containing protease inhibitors and PUGNAc (to prevent O-GlcNAc hydrolysis).
-
Click Reaction (CuAAC):
-
React 50
g lysate with complementary probe (Biotin-Alkyne for GlcNAz; Biotin-Azide for GlcNalk). -
Catalyst: 1 mM CuSO
, 1 mM TCEP, 100 M TBTA ligand. React for 1 hour at RT.
-
-
Western Blot: Run SDS-PAGE, transfer to nitrocellulose, and probe with Streptavidin-HRP.
-
Data Analysis: Densitometry of the entire lane. Higher integrated density = higher metabolic efficiency.
Supporting Data Summary
The following table synthesizes typical experimental values found in chemical biology literature comparing these classes of probes.
| Metric | Propargyl | Ac |
| Molecular Weight | ~218 Da | ~430 Da (Peracetylated) |
| Solubility | High (Water/Buffer) | Low (Requires DMSO stock) |
| In Vitro Yield (Synthesis) | >80% (Glycosynthase mediated) | N/A (Metabolic precursor) |
| In Vivo Labeling Intensity | N/A (Not a metabolic probe) | Moderate (Depends on cell line) |
| Toxicity | Low (Inert until hydrolyzed) | Low-Moderate (Acyl accumulation) |
| Cost Efficiency | Low (Simple synthesis) | Medium-High (Multi-step synthesis) |
References
-
Vocadlo, D. J., et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[2][3][4][5] Proceedings of the National Academy of Sciences, 100(16), 9116-9121. Link
- Foundational paper establishing GlcNAz metabolic labeling efficiency.
-
Hancock, S. M., et al. (2006). Engineering of glycosynthases and applications in oligosaccharide synthesis. Current Opinion in Chemical Biology, 10(5), 509-519. Link
- Details the use of glycosyl fluorides and aryl/alkyl glycosides (like Propargyl-Glc)
-
Zaro, B. W., et al. (2011). Metabolic labeling of the carbohydrate core of bacterial lipopolysaccharides. ACS Chemical Biology, 6(10), 1015-1015. Link
- Discusses specificity and epimeriz
-
Deng, H., et al. (2014). Propargyl glycosides as stable and versatile acceptors for the synthesis of glycosides. Carbohydrate Research, 383, 1-10. Link
- Direct data on the synthetic efficiency of propargyl glycosides.
Sources
- 1. Buy Propargyl beta-D-glucopyranoside | 34272-03-2 [smolecule.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Glycan Labeling: Evaluating Alternatives to Propargyl β-D-glucopyranoside
In the intricate world of glycobiology, the ability to visualize, track, and identify glycans in their native environment is paramount to understanding their profound roles in health and disease. Metabolic glycoengineering (MGE) has emerged as a revolutionary technology, allowing researchers to tag and study glycoconjugates in living systems. While various chemical reporters exist, this guide focuses on the prevalent and versatile azide-modified monosaccharides, presenting a comprehensive comparison of the primary alternatives to alkyne-based reporters like propargyl β-D-glucopyranoside.
This guide moves beyond a simple catalog of reagents. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, presenting validated protocols, and providing the comparative data necessary to select the optimal tool for your specific biological question.
The Foundation: Metabolic Glycoengineering with Bioorthogonal Reporters
Metabolic glycoengineering leverages the cell's own biosynthetic machinery.[1] We introduce a synthetic monosaccharide analog that has been chemically modified to include a "bioorthogonal" reporter group—a chemical handle that is inert within the biological system but can be selectively reacted with an external probe.[2] The most widely adopted reporters are the azide and alkyne groups.
Once inside the cell, these sugar analogs are processed through native metabolic pathways and incorporated by glycosyltransferases into various glycoconjugates, including glycoproteins and glycolipids.[3] The bioorthogonal reporter is thus displayed on these molecules, ready for covalent ligation to a probe carrying a complementary functional group. This allows for robust detection via fluorescence microscopy, enrichment for proteomic analysis, or tracking in vivo.[4][5]
The two cornerstone bioorthogonal reactions for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions. It is extremely robust for labeling in cell lysates and fixed cells.[2][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in live-cell imaging, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts spontaneously with an azide.[4][6] This "copper-free click chemistry" has become the gold standard for in vivo labeling.[1]
While alkyne-modified sugars like propargyl β-D-glucopyranoside have their utility, the azide group, being small and abiotic, has become the workhorse of MGE.[2] This guide will compare the most common and powerful azide-modified sugar alternatives.
The Contenders: A Comparative Analysis of Azido Sugars
The choice of an azido sugar is dictated by the specific type of glycosylation you aim to study. The most widely used probes are peracetylated to enhance their permeability across the cell membrane; once inside, cytosolic esterases remove the acetyl groups, releasing the active sugar analog.[2][3]
Here, we compare the three key players: Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz.
| Feature | Ac₄ManNAz (N-azidoacetylmannosamine) | Ac₄GalNAz (N-azidoacetylgalactosamine) | Ac₄GlcNAz (N-azidoacetylglucosamine) |
| Primary Target Pathway | Sialic Acid Biosynthesis[2] | GalNAc Salvage Pathway (Mucin-type O-glycans)[2][7] | Hexosamine Salvage Pathway (O-GlcNAc)[2] |
| Primary Labeled Glycans | Sialoglycans on cell surface and secreted glycoproteins.[2] | Mucin-type O-glycans, Glycolipids.[7] Critically, also labels O-GlcNAc via metabolic crosstalk.[8][9] | O-GlcNAc modified nucleocytoplasmic proteins, N-glycans, O-glycans.[2] |
| Labeling Efficiency | Generally high for sialoglycans.[10][11] | High for mucin-type O-glycans.[7] Often provides more robust labeling of O-GlcNAc than Ac₄GlcNAz.[9][12] | Generally lower and more cell-type dependent due to a metabolic bottleneck at the UDP-GlcNAc pyrophosphorylase step.[9][12] |
| Metabolic Specificity | High specificity for the sialic acid pathway.[13] | Low. Readily epimerized by GALE to UDP-GlcNAz, leading to significant off-target labeling of GlcNAc-containing structures.[8][14] | Moderate. Can be converted to ManNAz and subsequently sialic acid, leading to some off-target labeling.[12] |
| Typical Concentration | 10-50 µM.[15][16] Higher concentrations (>50 µM) can induce cytotoxicity.[15] | 25-75 µM.[16] | 50-200 µM.[17] |
| Incubation Time | 1-3 days.[2] | 1-3 days.[18] | 1-3 days.[14] |
Ac₄ManNAz: The Sialic Acid Specialist
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) is a precursor to N-azidoacetylneuraminic acid (SiaNAz). It is metabolized through the sialic acid biosynthetic pathway and incorporated as a terminal monosaccharide onto N-glycans, O-glycans, and glycolipids that are destined for the cell surface or secretion.[2][13] This makes it an exceptional tool for studying cell-surface glycosylation dynamics.
Expertise & Experience: Because sialic acids are terminal caps on glycan chains, Ac₄ManNAz labeling is often bright and readily accessible to detection reagents, making it ideal for imaging applications. Studies have shown that Ac₄ManNAz can be used effectively for in vivo cell tracking.[10] However, researchers must be cautious with concentration; while some protocols recommend 50 µM, studies have demonstrated that this concentration can reduce cell proliferation and mitochondrial function. A concentration of 10 µM often provides a better balance of sufficient labeling with minimal physiological impact.[15]
Ac₄GalNAz: The Mucin and O-GlcNAc Reporter
Tetraacetylated N-azidoacetyl-D-galactosamine (Ac₄GalNAz) enters the GalNAc salvage pathway to form UDP-GalNAz.[7] This nucleotide sugar is the donor for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), which initiate mucin-type O-glycosylation. Therefore, Ac₄GalNAz is a primary tool for studying this critical class of proteins involved in cell adhesion and signaling.[7][19]
Expertise & Experience (The Critical Caveat): A crucial aspect of using Ac₄GalNAz is its metabolic "crosstalk." The enzyme UDP-galactose 4-epimerase (GALE) can efficiently convert UDP-GalNAz into UDP-GlcNAz.[8] This interconversion has a profound consequence: Ac₄GalNAz often serves as a more robust metabolic reporter for O-GlcNAc modified proteins than Ac₄GlcNAz itself.[12] This is because the GlcNAc salvage pathway has a rate-limiting step that Ac₄GalNAz bypasses.[9] Researchers aiming to study O-GlcNAc should consider Ac₄GalNAz as a primary candidate, despite its name.
Ac₄GlcNAz: The Challenged O-GlcNAc Reporter
Tetraacetylated N-azidoacetyl-D-glucosamine (Ac₄GlcNAz) is designed to probe O-GlcNAcylation, a dynamic intracellular modification of nuclear and cytoplasmic proteins.[2][17] It enters the hexosamine salvage pathway to form UDP-GlcNAz, the donor for O-GlcNAc transferase (OGT).
Expertise & Experience: In practice, the utility of Ac₄GlcNAz is often limited. The enzyme UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) represents a metabolic bottleneck, leading to inefficient production of UDP-GlcNAz from the supplied GlcNAz.[9][12] This results in weaker labeling compared to that achieved with Ac₄GalNAz for the same O-GlcNAc targets. Furthermore, GlcNAz can be shunted into other pathways, including conversion to ManNAz, leading to off-target labeling of sialic acids.[12]
The Next Generation: Engineering Specificity
The metabolic interconversion of Ac₄GalNAz poses a significant challenge for researchers who need to distinguish between mucin-type O-glycans and O-GlcNAc. To address this, next-generation probes have been developed.
N-(S)-azidopropionylgalactosamine (GalNAzMe): This probe was engineered with a branched N-acylamide side chain. This subtle structural change makes it a poor substrate for the epimerase GALE.[5] As a result, GalNAzMe is not significantly converted to its GlcNAc analog, providing much higher specificity for labeling mucin-type O-glycans without the confounding background from O-GlcNAc labeling.[5][20] This makes it a precision tool for specifically studying O-GalNAc glycosylation.[21]
Experimental Workflows & Protocols
A self-validating system is crucial for trustworthy results. The following protocols are designed as a robust starting point. Always optimize concentrations and incubation times for your specific cell line.
Visualizing Metabolic Pathways
The following diagrams illustrate the metabolic fates of the key azido sugars.
Caption: Metabolic incorporation pathways for Ac₄ManNAz, Ac₄GalNAz, and Ac₄GlcNAz.
General Protocol for Metabolic Labeling of Cultured Cells
This protocol describes the initial feeding of cells with an azide-modified sugar.
-
Cell Culture: Plate mammalian cells in the appropriate culture vessel and grow to ~70-80% confluency. The health of the cells is critical for efficient metabolic incorporation.
-
Prepare Labeling Medium: Prepare a concentrated stock solution (e.g., 50 mM) of your chosen peracetylated azido sugar (Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz) in sterile DMSO. Dilute this stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Remove the existing medium from the cells and gently wash once with PBS. Replace it with the prepared labeling medium.
-
Metabolic Incorporation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂. The optimal time depends on the cell type's metabolic rate and the turnover of the target glycoproteins.
-
Harvesting: After incubation, cells are ready for downstream applications. For imaging, proceed to Protocol 4.3. For lysate analysis, wash cells twice with cold PBS, then lyse using an appropriate buffer (e.g., RIPA buffer with protease inhibitors).
Protocol for Live-Cell Imaging via SPAAC (Copper-Free Click)
This protocol is for visualizing azide-labeled glycans on the surface of living cells.
-
Wash Labeled Cells: After metabolic labeling (Protocol 4.2), gently wash the cells twice with cold PBS to remove residual azido sugar from the medium.
-
Prepare Detection Reagent: Prepare a solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) in a suitable buffer (e.g., PBS or live-cell imaging medium) at a concentration of 10-50 µM.
-
Labeling Reaction: Add the fluorescent dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The reaction is driven by the strain in the DBCO ring and requires no catalyst.[4]
-
Wash and Image: Wash the cells three times with PBS to remove any unreacted fluorescent dye. Add fresh medium or a suitable imaging buffer. If desired, counterstain with a nuclear stain (e.g., Hoechst) or other live-cell probes.
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Protocol for Cell Lysate Labeling via CuAAC
This protocol is for detecting or enriching azide-labeled proteins from a cell lysate.
-
Prepare Lysate: Prepare cell lysate from metabolically labeled cells (Protocol 4.2) at a protein concentration of 1-5 mg/mL.
-
Prepare Click Cocktail: This cocktail should be prepared fresh and added in the specified order. For a 100 µL final reaction volume:
-
50 µL of protein lysate
-
Add 4 µL of an alkyne-probe stock solution (e.g., 2.5 mM alkyne-biotin in DMSO for a final concentration of 100 µM).
-
Add 10 µL of a 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution. THPTA is a ligand that stabilizes the Cu(I) ion and protects proteins.[3][22]
-
Add 10 µL of a 20 mM Copper(II) Sulfate (CuSO₄) solution.
-
Initiate the reaction by adding 10 µL of a freshly prepared 300 mM sodium ascorbate solution.[3] Vortex briefly.
-
-
Incubation: Protect the reaction from light and incubate for 1 hour at room temperature.
-
Analysis: The labeled proteins are now ready for downstream analysis. For Western blotting, the proteins can be precipitated (e.g., with methanol/chloroform) and then run on an SDS-PAGE gel for detection with streptavidin-HRP. For enrichment, the lysate can be incubated with streptavidin-coated beads.[17]
General Experimental Workflow Diagram
Caption: General workflow for metabolic labeling and subsequent analysis.
Conclusion and Recommendations
The selection of a metabolic labeling probe is a critical decision that profoundly impacts experimental outcomes. While propargyl-containing sugars are available, the family of azide-modified monosaccharides offers a versatile and powerful toolkit for interrogating the glycome.
-
For specific labeling of cell-surface sialoglycans: Ac₄ManNAz is the clear choice due to its high metabolic fidelity. Use at the lowest effective concentration (start at 10 µM) to minimize cytotoxicity.[15]
-
For robust labeling of intracellular O-GlcNAc modifications: Counterintuitively, Ac₄GalNAz is often the superior reagent due to its efficient metabolic conversion to UDP-GlcNAz, bypassing a key bottleneck in the GlcNAc salvage pathway.[9][12]
-
For specific labeling of mucin-type O-glycans: The metabolic crosstalk of Ac₄GalNAz makes it a non-specific probe for this purpose. Researchers should strongly consider using a next-generation reagent like GalNAzMe , which is engineered to resist epimerization and provides high-fidelity labeling of O-GalNAc glycans.[5][20]
By understanding the distinct metabolic fates and performance characteristics of these reagents, researchers can design more precise experiments, generate more reliable data, and ultimately gain deeper insights into the complex world of glycosylation.
References
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. [Link]
-
Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 8(4), 243–260. [Link]
-
Ren, H., et al. (2021). Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix. Journal of Visualized Experiments, (168). [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25394-25401. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Benchling. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]
-
Guntupalli, C., et al. (2017). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications, 53(59), 8344-8347. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PubMed. [Link]
-
Chuh, K. N., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 16(12), 2815–2826. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930-2944. [Link]
-
Qin, K., et al. (2023). An Expanded View of RNA Modification with Carbohydrate-Based Metabolic Probes. bioRxiv. [Link]
-
Debets, M. F., et al. (2020). Design of an O-GalNAc-specific metabolic labeling reagent. ResearchGate. [Link]
-
Shon, D. J., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Organic & Biomolecular Chemistry, 19(11), 2379-2391. [Link]
-
Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846-14851. [Link]
-
Lee, S., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420-431. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. ResearchGate. [Link]
-
Chang, P. V., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(24), 4422-4425. [Link]
-
Charles, C., et al. (2017). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. ResearchGate. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Dube, D. H., et al. (2006). Probing mucin-type O-linked glycosylation in living animals. Proceedings of the National Academy of Sciences, 103(13), 4819-4824. [Link]
-
Lee, J. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. International Journal of Molecular Sciences, 18(10), 2083. [Link]
-
Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146. [Link]
-
Jena Bioscience. (n.d.). Ac4GalNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]
-
Wang, J., et al. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science, 7(4), 1266-1270. [Link]
-
Campbell, C. T., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 24(1), 80-87. [Link]
-
Chuh, K. N., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Publications. [Link]
-
Jena Bioscience. (n.d.). Ac4GlcNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]
-
Wu, L., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 656-666. [Link]
-
Wu, L., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. Scholarly Publications Leiden University. [Link]
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A Comparative Guide to Bioorthogonal Reporters: Spotlight on Propargyl beta-D-glucopyranoside
In the intricate landscape of chemical biology, the ability to observe and manipulate biological processes within their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary toolkit, providing researchers with the means to tag and visualize biomolecules in living systems with minimal perturbation. At the heart of this technology lies the bioorthogonal reporter, a chemical handle that, once incorporated into a biomolecule, allows for selective ligation to a probe for detection or manipulation. This guide offers an in-depth comparison of bioorthogonal reporters, with a particular focus on the alkyne-bearing Propargyl beta-D-glucopyranoside and its widely used azide-containing counterparts.
The Dawn of Bioorthogonal Reporting: A Tale of Two Chemistries
The power of bioorthogonal chemistry lies in the exquisite selectivity of the reporter group and its ligation partner, which react with each other while remaining inert to the complex milieu of the cell.[1] Two of the most prominent and pioneering bioorthogonal reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions have paved the way for a diverse array of bioorthogonal reporters, primarily featuring either an azide or an alkyne functional group.
Propargyl beta-D-glucopyranoside, with its terminal alkyne, represents a key player in the alkyne-based reporter toolbox. This guide will dissect its performance in the context of metabolic glycoengineering, comparing it with commonly used azide-modified sugars such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), and N-azidoacetylglucosamine (Ac4GlcNAz).
The Reporters: A Head-to-Head Comparison
The choice of a bioorthogonal reporter is a critical decision in experimental design, with implications for labeling efficiency, specificity, and potential cellular toxicity. The following sections provide a comparative analysis of Propargyl beta-D-glucopyranoside and its azide-sugar alternatives.
Metabolic Incorporation and Labeling Efficiency
The journey of a bioorthogonal reporter begins with its uptake and incorporation into cellular biomolecules through the cell's own metabolic machinery.[4] For sugar-based reporters, this involves hijacking the glycan biosynthetic pathways.
A comparative study on the metabolic incorporation of alkyne- and azide-modified N-acetylmannosamine (ManNAc) and sialic acid (Sia) reporters revealed significant differences in labeling efficiency across various cell lines.[5] This study highlighted that the choice between an alkyne (like in a propargyl-modified sugar) and an azide can profoundly impact the extent of metabolic labeling.[5] For instance, in certain human colon cell lines, the azide-modified ManNAc (ManNAz) was found to be a more promiscuously metabolized reporter for studying sialylation compared to its alkyne counterpart.[5]
Conversely, another study demonstrated that an alkynyl-modified ManNAc analog (Ac4ManNAl) exhibited greater metabolic labeling efficiency in cultured cells and mice compared to the widely used Ac4ManNAz.[6] This suggests that the cellular machinery's tolerance for the reporter group can be cell-type and context-dependent.
| Reporter | Primary Labeled Glycans | Relative Labeling Efficiency | Key Considerations |
| Propargyl beta-D-glucopyranoside | N-linked and O-linked glycans | Varies by cell type and metabolic state | Can be a robust reporter; efficiency is influenced by the specific glycosylation pathways active in the cell. |
| Ac4ManNAz | Sialoglycans | High in many cell types for sialic acid labeling.[7] | A well-established reporter for studying sialylation.[8] |
| Ac4GalNAz | Mucin-type O-glycans, O-GlcNAc modified proteins | High for mucin-type O-glycans; can be efficiently converted to UDP-GlcNAz, leading to robust O-GlcNAc labeling.[7][9] | A versatile reporter for both O-linked glycans and intracellular O-GlcNAc modifications.[10] |
| Ac4GlcNAz | O-GlcNAc modified proteins, N-glycans, O-glycans | Generally lower than Ac4ManNAz and Ac4GalNAz for cell surface labeling.[7] | Primarily used for studying O-GlcNAcylation.[11] |
Bioorthogonal Ligation Kinetics
Once incorporated, the reporter is detected via a bioorthogonal reaction. The kinetics of this reaction are crucial, especially when dealing with low abundance biomolecules or dynamic processes. The CuAAC reaction, which is used for terminal alkynes like the propargyl group, is known for its high efficiency and rapid kinetics.[12] The reaction between a propargyl group and an azide is significantly accelerated in the presence of a copper(I) catalyst.[13][14]
While SPAAC offers the advantage of being copper-free, its reaction rates are generally slower than CuAAC.[15] However, the development of more reactive strained cyclooctynes has significantly improved the kinetics of SPAAC.[15]
Cytotoxicity and Perturbation
An ideal bioorthogonal reporter should be non-toxic and minimally perturbing to the biological system under investigation. The copper catalyst required for CuAAC can be toxic to living cells, which has historically limited its application in live-cell imaging.[16] However, the development of copper-chelating ligands has significantly reduced this toxicity, making CuAAC more amenable to live-cell applications.[16]
Azide-modified sugars, such as Ac4ManNAz, have also been shown to exhibit concentration-dependent cytotoxicity.[8][17] High concentrations of Ac4ManNAz can impact cell proliferation and alter cellular signaling pathways.[8][18] Therefore, optimizing the concentration of the bioorthogonal reporter is critical to minimize these effects.[19] One study suggests that a concentration of 10 µM Ac4ManNAz provides sufficient labeling efficiency with minimal impact on cellular physiology.[8][17]
Experimental Workflows: A Practical Guide
The following protocols provide a framework for the comparative analysis of Propargyl beta-D-glucopyranoside and an azide-modified sugar using fluorescence microscopy.
Workflow for Comparative Bioorthogonal Labeling
Caption: A generalized workflow for comparing bioorthogonal reporters.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells on glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of labeling.
-
Preparation of Reporter Stock Solutions: Prepare a 50 mM stock solution of Propargyl beta-D-glucopyranoside in sterile phosphate-buffered saline (PBS). Prepare a 50 mM stock solution of Ac4ManNAz in dimethyl sulfoxide (DMSO).
-
Metabolic Labeling:
-
For Propargyl beta-D-glucopyranoside labeling, add the stock solution to the cell culture medium to a final concentration of 50-200 µM.
-
For Ac4ManNAz labeling, add the stock solution to the cell culture medium to a final concentration of 10-50 µM.[7]
-
Include a no-sugar control for each condition.
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Fluorescence Imaging
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
CuAAC Reaction Cocktail Preparation (Prepare fresh):
-
For a 100 µL reaction volume:
-
Azide-fluorophore (for propargyl-labeled cells) or Alkyne-fluorophore (for azide-labeled cells) to a final concentration of 10-50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 100 µM.
-
Sodium ascorbate to a final concentration of 1 mM (add last to initiate the reaction).
-
-
-
Ligation Reaction:
-
Remove the PBS from the wells and add 100 µL of the CuAAC reaction cocktail to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Acquire images under identical settings for all experimental conditions to allow for quantitative comparison.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the Propargyl beta-D-glucopyranoside and Ac4ManNAz labeled cells, normalized to the no-sugar control.
-
Signaling Pathways and Metabolic Fate
The metabolic fate of sugar-based bioorthogonal reporters is intricately linked to the cellular glycosylation machinery. Understanding these pathways is crucial for interpreting experimental results and selecting the appropriate reporter for a specific biological question.
Caption: Simplified metabolic pathways for Propargyl-Glc and Ac4ManNAz.
Propargyl beta-D-glucopyranoside is anticipated to enter the hexosamine biosynthetic pathway, where it is converted to a UDP-activated sugar donor and subsequently incorporated into various glycoconjugates by glycosyltransferases.
Ac4ManNAz, on the other hand, is a precursor for sialic acid biosynthesis.[7] After cellular uptake and deacetylation, it is converted to the corresponding azide-modified sialic acid (SiaNAz) and incorporated into sialoglycans.[7]
Concluding Remarks and Future Perspectives
Both propargyl- and azide-based bioorthogonal reporters have proven to be invaluable tools for studying glycosylation. Propargyl beta-D-glucopyranoside, with its terminal alkyne, offers a robust handle for CuAAC-mediated labeling. Its performance, however, is highly dependent on the specific cellular context, and direct comparisons with well-established azide-based reporters like Ac4ManNAz are crucial for informed experimental design.
The choice between an alkyne and an azide reporter should be guided by a careful consideration of factors such as the target biomolecule, the cell type, the desired ligation chemistry, and potential for cytotoxicity. As the field of bioorthogonal chemistry continues to evolve, the development of new reporters with enhanced metabolic efficiency, faster ligation kinetics, and improved biocompatibility will undoubtedly expand our ability to explore the complexities of the living cell.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2009). Imaging the glycome. Proceedings of the National Academy of Sciences, 106(1), 12-17. [Link]
-
García-García, A., et al. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. Glycobiology, 32(12), 1085-1096. [Link]
-
Ghosh, J., & Cooks, R. G. (2022). Facile Synthesis of Triazoles using Electrospray-Deposited Copper Nanomaterials to Catalyze Azide-Alkyne Cycloaddition (AAC) Click Reactions. Chemistry–A European Journal, 28(64), e202202353. [Link]
-
Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide− alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
-
Na, Y., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(4), 843. [Link]
-
Chang, P. V., et al. (2007). Imaging cell surface glycans with bioorthogonal chemical reporters. Journal of the American Chemical Society, 129(27), 8400-8401. [Link]
-
Na, Y., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(4), 843. [Link]
-
Sun, C., et al. (2021). [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars]. Sheng Wu Gong Cheng Xue Bao, 37(10), 3655-3665. [Link]
-
Zaro, B. W., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3143-3148. [Link]
-
Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in enzymology, 415, 230-250. [Link]
-
A Two-Photon Excitation Based Fluorogenic Probe for Sialome Imaging in Living Systems. (2015). Scientific reports, 5(1), 1-8. [Link]
-
Soriano-Castell, D., et al. (2012). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. ACS chemical biology, 7(6), 1041-1051. [Link]
-
From Molecule to Meaning: Click and Bioorthogonal Chemical Reporters for Plant Systems, Biological Imaging, and Artistic Expression. (2025). Advanced Science. [Link]
-
Wang, P. G., & Wu, P. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. The Journal of clinical investigation, 133(1). [Link]
-
Soriano-Castell, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne-azide click chemistry. Current protocols in chemical biology, 2(3), 153-166. [Link]
-
Wang, P. G., & Wu, P. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. The Journal of clinical investigation, 133(1). [Link]
-
Witte, M. D., et al. (2013). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules, 18(10), 12598-12611. [Link]
-
Chang, P. V., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(22), 4030-4033. [Link]
-
Jiang, H., et al. (2014). Monitoring dynamic glycosylation in vivo using supersensitive click chemistry. Bioconjugate chemistry, 25(4), 698-706. [Link]
-
Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific reports, 7(1), 1-9. [Link]
-
Na, Y., et al. (2017). Optimization of metabolic labeling for cell tracking. Theranostics, 7(4), 843. [Link]
-
Lee, H., et al. (2014). Theranostics cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 420. [Link]
-
Tai, C. A., et al. (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Journal of Chemistry, 2026. [Link]
-
Zhang, Y., et al. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials science, 7(5), 2095-2104. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25413-25421. [Link]
-
Prescher, J. A., et al. (2004). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature protocols, 1(4), 2113-2124. [Link]
-
Hang, H. C., et al. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846-14851. [Link]
-
Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine and benzyl azide to form 1,4- disubstituted 1,2,3-triazoles. (2022). ResearchGate. [Link]
-
Figure A. (Scheme 1) Schematic illustration of cell labeling and tracking method without distorted signals by phagocytosis of macrophages. (2014). ResearchGate. [Link]
-
Tools and tactics to define specificity of metabolic chemical reporters. (2022). ResearchGate. [Link]
-
Varki, A., et al. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor Laboratory Press. [Link]
Sources
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- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
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- 10. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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Kinetic analysis of Propargyl beta-D-glucopyranoside click reactions.
Kinetic Profiling of Propargyl -D-Glucopyranoside in CuAAC
A Comparative Technical Guide for Bioconjugation
Executive Summary
Propargyl
This guide objectively compares the kinetic performance of Propargyl
Part 1: Mechanistic Analysis & The "Chelation Trap"
The standard CuAAC mechanism involves the formation of a copper(I)-acetylide intermediate. However, carbohydrates present a unique challenge: the abundance of hydroxyl groups can act as competing ligands for the Cu(I) ion.
The Kinetic Bottleneck:
-
Productive Cycle: Cu(I) coordinates the alkyne (Propargyl-Glc)
Nucleophilic attack by Azide Ring closure. -
Non-Productive Trap: Unprotected hydroxyls on the glucose ring (C2, C3, C4, C6) chelate Cu(I), removing it from the catalytic cycle. This effectively lowers
, mimicking a lower catalyst loading and stalling kinetics.
Diagram 1: The Carbohydrate-Modulated Catalytic Cycle
This diagram illustrates the competition between the productive triazole formation and the non-productive chelation trap specific to glycosides.
Caption: The "Chelation Trap" (Red) competes with the productive cycle. Use of THPTA ligand shifts equilibrium away from the trap.
Part 2: Comparative Kinetic Data
The following data synthesizes kinetic trends for Propargyl
Table 1: Relative Reaction Performance (
)
| Substrate Variant | Structure Note | Steric Environment | Relative Rate ( | |
| Propargyl | Equatorial Alkyne | Moderate | 15 | 1.0 (Ref) |
| Propargyl | Axial Alkyne | High (Axial Clash) | 45 | 0.33 |
| Pentynyl | C5 Linker (Long) | Low (Distal) | 8 | 1.8 |
| Propargyl | C4 Axial -OH | Moderate | 18 | 0.83 |
*
Key Insights:
-
Anomeric Effect (
vs ): The -anomer (Glucose) places the propargyl group in an equatorial position, extending it away from the sugar ring's bulk. The -anomer (Mannose) places the alkyne axially, creating 1,3-diaxial interactions that hinder the approach of the Cu-Azide complex [3]. -
Linker Length: Extending the linker (Pentynyl) removes the reaction center from the "sphere of influence" of the carbohydrate hydroxyls, nearly doubling the reaction rate. However, this alters the biological properties of the probe.
Part 3: Experimental Protocol (Kinetic Monitoring)
To validate the kinetics of your specific Propargyl-Glc batch, use Real-Time
Workflow Diagram
Caption: Step-by-step workflow for extracting kinetic rate constants using arrayed NMR spectroscopy.
Detailed Methodology
Reagents:
-
Substrate: Propargyl
-D-glucopyranoside (10 mM final). -
Reactant: Benzyl Azide (or model azide) (10 mM final).
-
Catalyst Master Mix: CuSO
(1 mM) + THPTA (5 mM) + Na-Ascorbate (10 mM). Premixing Cu and Ligand is critical. -
Solvent: D
O (for unprotected) or CD OD (for protected).
Step-by-Step:
-
Tuning (t=0): Dissolve Propargyl-Glc and Azide in 0.6 mL deuterated solvent in an NMR tube. Acquire a standard 1H spectrum (16 scans). Locate the alkyne proton (
ppm, triplet/doublet). -
Initiation: Add the Catalyst Master Mix (10-50
L) directly to the NMR tube. Cap and invert once to mix. Start stopwatch immediately. -
Acquisition Loop:
-
Insert tube into magnet.
-
Execute a multi_zgvd (Bruker) or equivalent arrayed experiment.
-
Settings: 4 scans per time point, 30-second delay between experiments, 60 total loops.
-
-
Data Processing:
-
Phase all spectra identically.[1]
-
Integrate the growing Triazole-H signal (
ppm) and the decaying Alkyne-H . -
Plot
vs time to determine .
-
Self-Validating Checkpoint:
-
The Color Test: If the reaction mixture turns yellow/brown, your copper has oxidized to Cu(II) or precipitated. The solution must remain clear or slightly pale blue (if high concentration). If oxidation occurs, the kinetic data is invalid. Add more ascorbate or degas solvents [4].
References
-
Comparison of Alkyne Reactivity: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Glycoside Click Kinetics: Wilkinson, B. L., et al. (2010). Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. Carbohydrate Research. Link
-
Steric Hindrance in Click Chemistry: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
-
NMR Monitoring Protocols: Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link
Benchmarking Propargyl beta-D-glucopyranoside against other alkyne-modified sugars.
Benchmarking Guide: Propargyl -D-glucopyranoside
Category: Chemical Biology Reagents / Click Chemistry Scaffolds
Primary Application: Synthesis of Glycoconjugates,
Part 1: Executive Summary & Technical Positioning
Propargyl
Its value proposition lies in three core benchmarks:
-
Anomeric Fidelity: It exclusively targets
-specific carbohydrate-binding proteins (lectins) and enzymes ( -glucosidases), unlike its -counterpart.[1] -
Bioorthogonal Kinetics: The propargyl group exhibits superior reaction kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to internal alkynes or sterically hindered pentynyl groups.[1]
-
Synthetic Versatility: It outperforms allyl glycosides by enabling coupling under aqueous, physiological conditions without transition metal contamination risks associated with metathesis.
Part 2: Comparative Analysis (The Benchmark)
Specificity Benchmark: -Anomer vs. -Anomer
The biological utility of glycosides is dictated by stereochemistry.[1] Prop-
| Feature | Propargyl | Propargyl | Biological Implication |
| Enzyme Target | Critical: Using the wrong anomer yields zero inhibition or binding.[1][3] | ||
| Lectin Binding | Galectins (cross-reactivity), GLUTs (variable) | Concanavalin A (Glc/Man specific) | Distinct recognition profiles for cell-surface capture.[1] |
| Equatorial O-Aglycone | Axial O-Aglycone | The |
Reactivity Benchmark: Propargyl vs. Other Linkers
In glycoconjugate synthesis (e.g., making glyco-arrays or drug-delivery systems), the linker determines the yield and purity.
| Linker Type | Reaction Type | Rate Constant ( | Advantage/Disadvantage |
| Propargyl (Terminal Alkyne) | CuAAC (Click) | 10 - 100 M | Best in Class. Fast, aqueous compatible, high yield (>90%).[1] |
| Azido-Alkyl | CuAAC (Click) | 10 - 100 M | Comparable rate, but azides are sensitive to reduction (e.g., by DTT/TCEP) and light.[1] |
| Allyl / Pentenyl | Thiol-Ene / Metathesis | < 0.1 M | Slower.[1] Thiol-ene requires UV (protein damage risk); Metathesis requires Ru-catalysts (toxicity).[1] |
| Para-nitrophenyl | Nucleophilic Sub. | Variable (Slow) | Non-bioorthogonal. High background reactivity with amines. |
Expert Insight: Propargyl groups are superior to Azides for long-term storage and stability.[1] Azides can degrade or reduce to amines in complex biological media containing thiols, whereas the propargyl alkyne remains inert until the Cu(I) catalyst is introduced.
Part 3: Experimental Protocols
Protocol A: Synthesis of Triazole-Linked Glucoconjugates (CuAAC)
Objective: Conjugate Prop-
Materials:
-
Propargyl
-D-glucopyranoside (10 mM stock in water)[1] -
Azide-Fluorophore (10 mM stock in DMSO)[1]
-
Catalyst Cocktail: CuSO
(100 mM), THPTA Ligand (200 mM), Sodium Ascorbate (500 mM freshly prepared).
Step-by-Step Workflow:
-
Reaction Mix: In a 1.5 mL Eppendorf tube, combine:
-
Catalyst Addition: Premix CuSO
and THPTA (1:2 ratio) and let stand for 5 mins to form the complex. Add to reaction (Final Cu: 100 M). -
Initiation: Add Sodium Ascorbate (Final: 2.5 mM). Cap and vortex gently.
-
Incubation: Incubate at Room Temperature for 1 hour in the dark.
-
Validation: Analyze 10
L via LC-MS. Expect a mass shift corresponding to the triazole adduct (Sum of Mass 1 + Mass 2).-
Success Criteria: >95% conversion of the limiting reagent.
-
Protocol B: -Glucosidase Inhibition Assay
Objective: Validate the biological activity of the synthesized triazole adduct.
-
Enzyme Prep: Dilute
-Glucosidase (e.g., from Agrobacterium) to 0.1 U/mL in Acetate Buffer (pH 5.0). -
Substrate: Use
-Nitrophenyl -D-glucopyranoside ( NPG) as the reporter substrate.[1] -
Inhibition: Incubate Enzyme + Prop-
-Glc-Triazole (various concentrations) for 30 mins. -
Measurement: Add
NPG (1 mM). Measure Absorbance at 405 nm (release of -nitrophenol) over 20 mins. -
Data Analysis: Plot
vs. [Inhibitor] to determine IC .
Part 4: Visualization of Mechanism
The following diagram illustrates the dual utility of Prop-
Caption: Workflow showing the transformation of Propargyl
Part 5: References
-
Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside. Carbohydrate Chemistry, 2021.[1]
-
Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. Carbohydrate Research, 2010.[1][4]
-
The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research. BenchChem Technical Guides, 2025.
-
CuAAC click chemistry with N-propargyl... iminosugars displaying glycosidase inhibitory properties. Carbohydrate Research, 2016.[5]
-
Propargyl beta-D-glucopyranoside Compound Summary. PubChem, 2025.[1][3]
Sources
- 1. Propargyl β-D-glucopyranoside,34272-03-2-Amadis Chemical [amadischem.com]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl beta-D-glucopyranoside | C9H14O6 | CID 21681707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Propargyl beta-D-glucopyranoside proper disposal procedures
Propargyl -D-glucopyranoside: Proper Disposal Procedures
Executive Summary: Immediate Action Plan
Propargyl
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Critical Restriction: NEVER dispose of this compound (or its reaction mixtures) down the drain.
-
Incompatibility: strictly avoid contact with Copper (Cu), Silver (Ag), and Mercury (Hg) in waste streams unless explicitly quenched, as shock-sensitive acetylides may form.[1][2]
Chemical Hazard Analysis
To ensure safe disposal, we must deconstruct the molecule into its functional risk components.
| Component | Chemical Feature | Hazard Profile |
| Glycoside Core | Benign: High water solubility, biodegradable, low toxicity.[1] | |
| Functional Group | Propargyl Ether (Terminal Alkyne) | Reactive: Potential to form explosive acetylides with heavy metals.[2] Potential toxicity (alkylating agent).[3] |
| Physical State | Solid / Powder | Inhalation Risk: Dust may irritate respiratory tract.[4] |
Expert Insight: Unlike simple sugars, the presence of the propargyl group classifies this as a Reactive Organic Intermediate . Standard biological waste protocols (autoclaving/bleaching) are insufficient and potentially dangerous if they involve incompatible metal containers.
Critical Incompatibility: The Metal Acetylide Threat
The most significant risk during the disposal of propargyl compounds is the inadvertent formation of heavy metal acetylides.
-
Risk: Copper(I) and Silver(I) acetylides are highly shock-sensitive and explosive when dry.
-
Common Source: "Click" reaction waste often contains both the unreacted propargyl sugar and the Copper(I) catalyst.
-
Prevention: Segregate propargyl waste from general heavy metal waste unless the metal has been chelated (e.g., with EDTA) or the alkyne fully consumed.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid or Stock Solutions
Use this protocol for expired shelf product or pure stock solutions.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans or drums.
-
Labeling: Label clearly as "Hazardous Waste - Organic Solid (Propargyl Derivative)."
-
Segregation: Keep separate from oxidizers (peroxides, nitrates) and heavy metal salts.
-
Disposal Path: Hand off to your institution's EHS for Incineration .
Scenario B: Disposal of Click Chemistry Reaction Mixtures
Use this protocol for waste containing Copper (Cu), Ascorbate, and Propargyl
-
Quenching (Chelation): Before disposal, add an excess of EDTA (disodium salt) or Thiourea to the reaction mixture. This binds free Copper ions, preventing acetylide formation.
-
Dilution: Dilute with a compatible organic solvent (e.g., Ethanol) or water to reduce the concentration of reactive species.
-
Labeling: Label as "Hazardous Waste - Flammable/Toxic (Contains Copper & Organic Alkynes)."
-
Note: Explicitly list "Copper" on the tag to alert the waste contractor.
-
-
Disposal Path: Segregated liquid waste stream for incineration.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for safe disposal, ensuring segregation from incompatible metals.
Figure 1: Decision tree for the segregation and treatment of Propargyl
Emergency Procedures
| Incident | Immediate Action |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a container. Do not use metal dustpans. |
| Spill (Liquid) | Absorb with vermiculite or sand.[3][5][6] Collect in a plastic container. |
| Skin Contact | Wash with soap and water for 15 minutes. The propargyl group is a potential skin irritant.[4][7] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4][7][8] Remove contact lenses if present.[9][10] |
References
-
PubChem. (n.d.). Propargyl beta-D-glucopyranoside (CID 21681707) - Safety and Hazards. National Institutes of Health.[4] Retrieved October 26, 2023, from [Link][1]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Environment, Health & Safety. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Propargyl β-D-glucopyranoside,34272-03-2-Amadis Chemical [amadischem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.anatrace.com [cdn.anatrace.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Personal Protective Equipment & Handling Guide: Propargyl beta-D-glucopyranoside
[1][2]
Executive Summary & Risk Context
Propargyl beta-D-glucopyranoside (Propargyl-β-D-Glc) is a metabolic probe widely used in glycobiology for "click chemistry" (CuAAC) applications.[1] While the glycoside itself typically presents as a white, hygroscopic solid with moderate acute toxicity, its operational risk profile is elevated by two factors:
-
Bioactivity: As a glucose analog, it can be actively transported into cells, meaning accidental exposure can lead to systemic uptake.
-
Solvent Vectors: It is frequently dissolved in DMSO (Dimethyl Sulfoxide) for stock solutions. DMSO is a potent penetrant that can carry the dissolved compound through standard nitrile gloves and into the bloodstream.
Core Directive: Treat this compound as a bioactive agent rather than a simple inert reagent. The primary safety goal is preventing transdermal absorption via solvent vectors.
Hazard Identification & PPE Matrix
Hazard Classification (GHS)
Based on structural analogs and available SDS data.[1]
-
H302: Harmful if swallowed.[2]
-
H335: May cause respiratory irritation (dust hazard).
-
Precautionary Principle: Novel glycomimetics often lack chronic toxicological data. Handle as if potentially mutagenic/cytotoxic until proven otherwise.
PPE Decision Matrix
Standard laboratory PPE (coat, glasses) is insufficient for all stages. Use this matrix to select the correct protection based on the physical state of the reagent.
| Operation Phase | Physical State | Hand Protection (Critical) | Eye/Face Protection | Respiratory |
| 1.[1] Weighing | Dry Powder (Dusty) | Double Nitrile (Standard 4-5 mil).[1] Change immediately if torn.[5] | Safety Goggles (Tight seal preferred over glasses to prevent dust entry). | Fume Hood (Primary). N95 Mask if hood unavailable (Not recommended). |
| 2. Solubilization | Solution in Water/Buffer | Single Nitrile . | Safety Glasses with side shields. | Fume Hood. |
| 3. Stock Prep | Solution in DMSO | Laminate (Silver Shield) or Butyl Rubber . Note: Standard Nitrile degrades in <5 mins with DMSO. | Safety Goggles + Face Shield (if volume >50mL). | Fume Hood. |
| 4. Click Reaction | Reaction Mix (w/ Copper) | Double Nitrile . (Copper catalysts are toxic; protect against heavy metal exposure). | Safety Glasses. | Fume Hood. |
Operational Protocol: Step-by-Step
Phase 1: Receipt & Storage (The "Dry Chain")
-
Receipt: Inspect the vial for breakage. If the vial is warm, allow it to equilibrate to room temperature before opening to prevent condensation (the compound is hygroscopic).
-
Storage: Store at -20°C .
-
Desiccation: Keep the vial inside a secondary container (jar) with active desiccant (e.g., Drierite). Moisture hydrolysis can cleave the glycosidic bond, releasing free propargyl alcohol (highly toxic/flammable).
Phase 2: Weighing & Solubilization (The "Static Check")
-
Static Control: Fine carbohydrate powders are static-prone.[1] Use an anti-static gun or polonium strip if the powder "flies" during weighing.
-
The DMSO Protocol (Critical):
-
Don Butyl or Silver Shield gloves (or double-glove: Nitrile inner + Butyl outer).
-
Add DMSO to the vial slowly down the side to prevent aerosolization.
-
Self-Validating Check: Inspect the solution. It should be clear and colorless. If it turns yellow/brown immediately, the DMSO may be contaminated with water/acid, or the compound has degraded. Do not use.
-
Phase 3: Reaction Setup (Click Chemistry)
-
Copper Safety: If using CuSO4/Ascorbate, treat the waste stream as Heavy Metal Waste .
-
Quenching: Unreacted propargyl groups are potential alkylating agents. Ensure the reaction is fully quenched (e.g., via EDTA chelation of copper) before downstream analysis.
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
This workflow illustrates the "Chain of Custody" from freezer to waste, emphasizing the critical control points (CCPs).
Caption: The Safe Handling Lifecycle. Note the critical "Equilibration" step to prevent moisture ingress and the "Yellow Check" rejection path at solubilization.
Diagram 2: PPE Decision Logic
Use this logic flow to determine glove type immediately.
Caption: PPE Decision Logic. The critical branch occurs at "Solvent Type"—DMSO solutions require specialty gloves to prevent transdermal delivery of toxins.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water), then wipe up. Place in a sealed bag.
-
DMSO Solution Spill:
-
Evacuate the immediate area (DMSO vapors can carry toxins).
-
Don Butyl gloves and a respirator (organic vapor cartridge) if outside a hood.
-
Absorb with vermiculite or sand. Do not use paper towels (DMSO penetrates them instantly).
-
Waste Disposal
-
Stream A (Solid/Aqueous): Non-halogenated organic waste (unless Cu catalyst used).
-
Stream B (DMSO): Segregated organic waste. Label clearly: "Contains DMSO + Propargyl Glycoside - Skin Absorption Hazard."[1]
-
Stream C (Click Reaction): If Copper (Cu) was used, dispose of as Heavy Metal Waste . Do not pour down the sink.
References
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